Product packaging for 1-Methylquinolinium methyl sulfate(Cat. No.:CAS No. 38746-10-0)

1-Methylquinolinium methyl sulfate

Cat. No.: B1625899
CAS No.: 38746-10-0
M. Wt: 255.29 g/mol
InChI Key: VFQIAXMMFNWEIF-UHFFFAOYSA-M
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Description

1-Methylquinolinium methyl sulfate is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4S B1625899 1-Methylquinolinium methyl sulfate CAS No. 38746-10-0

Properties

IUPAC Name

1-methylquinolin-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N.CH4O4S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQIAXMMFNWEIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=CC=CC=C21.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491012
Record name 1-Methylquinolin-1-ium methyl sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38746-10-0
Record name 1-Methylquinolin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLQUINOLINIUM METHYL SULFATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylquinolinium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methylquinolinium methyl sulfate, a quaternary ammonium salt derived from quinoline. The document details the synthesis pathway, reaction mechanism, experimental protocols, and key characterization data. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthesis Pathway and Core Principles

The synthesis of this compound is a classic example of the Menshutkin reaction , a nucleophilic substitution reaction (SN2) where a tertiary amine is alkylated to form a quaternary ammonium salt.[1][2] In this specific case, the tertiary amine is quinoline, and the alkylating agent is dimethyl sulfate.[3]

The nitrogen atom of the quinoline ring acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. The methyl sulfate anion is a good leaving group, facilitating the formation of the stable 1-methylquinolinium cation and the methyl sulfate anion.[3]

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the quinoline molecule attacks the electrophilic methyl carbon of dimethyl sulfate.

  • Transition State: A transient pentacoordinate transition state is formed where a new C-N bond is partially formed, and the C-O bond of the leaving methyl sulfate group is partially broken.

  • Product Formation: The methyl sulfate group departs as a stable anion, resulting in the formation of the 1-methylquinolinium cation.

This single-step concerted mechanism is characteristic of SN2 reactions.[4]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for the N-alkylation of quinolines and other amines with dimethyl sulfate.[2][3]

Materials:

  • Quinoline (freshly distilled)

  • Dimethyl sulfate

  • Anhydrous diethyl ether

  • Ice-salt bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve 1 equivalent of freshly distilled quinoline in anhydrous diethyl ether.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Dimethyl Sulfate: Slowly add 1 equivalent of dimethyl sulfate dropwise to the stirred quinoline solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended). A precipitate of this compound will form.[3]

  • Isolation of Product: Collect the solid product by vacuum filtration and wash it several times with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the final this compound. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.[1]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that while the synthesis of this compound is well-established, specific, and detailed characterization data is not consistently available in the cited literature. The presented data is based on typical yields for similar reactions and expected spectroscopic characteristics.[1][2]

ParameterValueReference / Note
Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol Calculated
Typical Yield 80-95%Estimated based on analogous reactions[2]
Melting Point 130-135 °CEstimated based on similar quinolinium salts[1]
Appearance White to off-white crystalline solidGeneral observation for quaternary ammonium salts

Characterization Data

The following tables provide the expected spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.5dH-2
~9.2dH-8
~8.5dH-4
~8.3dH-5
~8.1tH-7
~7.9tH-6
~7.8ddH-3
~4.8sN-CH₃
~3.6sOSO₂-CH₃

Table 2: ¹³C NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)Assignment
~150C-2
~148C-9
~140C-4
~138C-7
~131C-5
~130C-10
~129C-6
~122C-3
~118C-8
~55OSO₂-CH₃
~48N-CH₃

Table 3: FTIR Spectral Data (Expected)

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2950C-H stretching (methyl)
~1620C=N and C=C stretching (quinolinium ring)
~1250S=O stretching (asymmetric)
~1060S-O stretching (symmetric)
~780C-H bending (aromatic)

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Synthesis_Pathway quinoline Quinoline reaction SN2 Reaction quinoline->reaction + dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->reaction product 1-Methylquinolinium Methyl Sulfate reaction->product Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products quinoline Quinoline (Nucleophile) ts [Quinoline---CH3---OSO3CH3]‡ quinoline->ts Nucleophilic Attack dms Dimethyl Sulfate (Electrophile) dms->ts product_ion 1-Methylquinolinium Cation ts->product_ion Bond Formation leaving_group Methyl Sulfate Anion ts->leaving_group Leaving Group Departure Experimental_Workflow start Start dissolve Dissolve Quinoline in Anhydrous Ether start->dissolve cool Cool to 0-5 °C dissolve->cool add_dms Add Dimethyl Sulfate Dropwise cool->add_dms react Stir at Room Temperature add_dms->react filter Vacuum Filtration react->filter wash Wash with Cold Anhydrous Ether filter->wash dry Dry Under Vacuum wash->dry end End Product dry->end

References

Physical and chemical properties of 1-Methylquinolinium methyl sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Methylquinolinium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Physical Properties

PropertyValueSource
CAS Number 38746-10-0
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.295 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available (expected to be soluble in polar solvents)

Chemical Properties

The chemical properties are derived from the constituent ions: the 1-methylquinolinium cation and the methyl sulfate anion.

PropertyValueSource
IUPAC Name 1-methylquinolin-1-ium; methyl sulfate
Cation Formula C₁₀H₁₀N⁺[1]
Cation Molecular Weight 144.19 g/mol [1]
Anion Formula CH₃O₄S⁻[2]
Anion Molecular Weight 111.10 g/mol [2]
LogP (Cation) 1.66430 (Computed)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of the nitrogen atom in quinoline. A standard and effective method involves the use of dimethyl sulfate as a methylating agent.

Reaction: Quinoline + Dimethyl Sulfate → this compound

Materials and Reagents:

  • Quinoline (C₉H₇N)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of quinoline in a minimal amount of a suitable solvent (e.g., dichloromethane or acetonitrile) or, if proceeding neat, place the quinoline directly in the flask. The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture.

  • Addition of Methylating Agent: While stirring the quinoline solution, slowly add 1.0 to 1.1 equivalents of dimethyl sulfate via a dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically room temperature or slightly elevated). For a more controlled reaction, the flask can be cooled in an ice bath during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In many cases, the product will begin to precipitate out of the solution as a solid. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.

  • Isolation of Product: Once the reaction is complete, the product can be isolated. If the product has precipitated, it can be collected by vacuum filtration. If the product remains in solution, it can be precipitated by the addition of a non-polar solvent such as anhydrous diethyl ether.

  • Purification: The crude product is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Drying: The purified product should be dried under vacuum to remove any residual solvent.

Characterization and Analytical Protocols

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinolinium ring protons and the N-methyl and O-methyl protons. The aromatic protons of the quinolinium ring will appear in the downfield region (typically δ 7.5-9.5 ppm). The N-methyl protons will likely appear as a singlet at approximately δ 4.5-5.0 ppm. The methyl protons of the methyl sulfate anion will appear as a singlet further upfield, likely around δ 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the nine carbons of the quinoline ring system, the N-methyl carbon, and the O-methyl carbon of the sulfate anion. The aromatic carbons will resonate in the δ 120-150 ppm region. The N-methyl carbon is expected around δ 45-50 ppm, and the O-methyl carbon of the sulfate anion is expected around δ 55-60 ppm.

3.2.2 Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (1500-1650 cm⁻¹), and strong bands associated with the sulfate group (S=O stretching around 1250 cm⁻¹ and S-O stretching around 1050 cm⁻¹).

3.2.3 Mass Spectrometry (MS) Mass spectrometry will show the molecular ion of the cation at m/z corresponding to [C₁₀H₁₀N]⁺ (144.08). The methyl sulfate anion would not be observed in positive ion mode.

Reactivity and Potential Applications

N-methylquinolinium salts are known to be significantly more reactive towards nucleophiles than quinoline itself.[3] The positive charge on the nitrogen atom activates the quinoline ring system, making it susceptible to nucleophilic attack. Studies have shown the reactivity of substituted N-methylquinolinium salts with nucleophiles like hydroxide ions and piperidine.[3][4] This reactivity makes them useful intermediates in organic synthesis.

Given the properties of related compounds, this compound may have applications in areas such as:

  • Phase-transfer catalysis: Due to its ionic nature.

  • Synthesis of functional dyes: The quinolinium core is a common feature in various dyes.

  • Precursors for more complex heterocyclic compounds: The activated ring system can be a starting point for annulation and other ring-forming reactions.

Mandatory Visualizations

Synthesis_Workflow quinoline Quinoline reaction_vessel Reaction Vessel (Neat or in Solvent) quinoline->reaction_vessel dms Dimethyl Sulfate dms->reaction_vessel stirring Stirring (Room Temp or Gentle Heat) reaction_vessel->stirring precipitation Precipitation with Non-polar Solvent stirring->precipitation filtration Vacuum Filtration precipitation->filtration product 1-Methylquinolinium Methyl Sulfate filtration->product

Caption: A general workflow for the synthesis of this compound.

Caption: The SN2 reaction mechanism for the N-methylation of quinoline.

Analytical_Workflow cluster_analysis Spectroscopic Analysis start Synthesized Product purification Purification (Recrystallization) start->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (¹H, ¹³C) sample_prep->nmr ir FT-IR sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final Confirmed Structure data_analysis->final

Caption: A workflow for the analytical characterization of this compound.

References

In-depth Technical Guide on the Mechanism of Action of 1-Methylquinolinium Methyl Sulfate in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific information regarding the catalytic applications and detailed mechanism of action for 1-Methylquinolinium methyl sulfate. This compound is commercially available but appears to be sparsely studied, or at least not prominently featured in published research concerning catalysis.

Therefore, this guide will provide a foundational understanding of the catalytic behavior of closely related N-alkylquinolinium salts, which is the class of compounds to which this compound belongs. The mechanisms and applications described herein are based on the known reactivity of these related structures and serve as a predictive framework for the potential catalytic activity of this compound. Researchers and professionals are advised to use this information as a starting point for empirical investigation.

Introduction to N-Alkylquinolinium Salts in Catalysis

N-alkylquinolinium salts are a class of quaternary ammonium compounds characterized by a positively charged nitrogen atom within a quinoline ring system, with an alkyl group attached to the nitrogen. This structure renders them effective in several catalytic applications, primarily by acting as phase-transfer catalysts or as activators for various organic transformations. The "methyl sulfate" component of the topic compound is the counter-anion to the 1-methylquinolinium cation.

Predicted Mechanism of Action: Phase-Transfer Catalysis

The most probable catalytic role for this compound is as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).

The Catalytic Cycle

The general mechanism for a phase-transfer catalyzed nucleophilic substitution is illustrated below. In this cycle, the 1-methylquinolinium cation (Q⁺) transports an aqueous-phase anion (Nu⁻) into the organic phase to react with an organic substrate (R-X).

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start M⁺Nu⁻ aq_end M⁺X⁻ aq_start->aq_end org_catalyst_loaded Q⁺Nu⁻ aq_start->org_catalyst_loaded Ion Exchange (at interface) interface interface org_start R-X org_product R-Nu org_start->org_product org_catalyst_unloaded Q⁺X⁻ org_product->org_catalyst_unloaded Product Release org_catalyst_loaded->org_product Nucleophilic Substitution org_catalyst_unloaded->aq_end Catalyst Regeneration catalyst Q⁺ (1-Methylquinolinium) PTC_Workflow start Start: Prepare Biphasic Reaction Mixture (e.g., Aqueous NaOH and Benzyl Chloride in Toluene) add_catalyst Add this compound (Catalytic Amount) start->add_catalyst reaction Stir vigorously at controlled temperature (e.g., 60-80 °C) add_catalyst->reaction monitor Monitor reaction progress (TLC, GC, or HPLC) reaction->monitor monitor->reaction Continue until completion workup Reaction Workup: - Phase separation - Extraction of organic layer - Washing and drying monitor->workup isolate Isolate Product: - Solvent evaporation - Purification (e.g., chromatography) workup->isolate characterize Characterize Product: (NMR, IR, Mass Spectrometry) isolate->characterize quantify Quantify Yield and Purity characterize->quantify end End quantify->end MBH_Pathway start N-Methylquinolinium Salt (Electrophile) addition Nucleophilic Addition start->addition activated_olefin Activated Olefin (e.g., Acrylate + DABCO) activated_olefin->addition intermediate Zwitterionic Intermediate addition->intermediate proton_transfer Proton Transfer intermediate->proton_transfer product MBH Adduct proton_transfer->product

1-Methylquinolinium Methyl Sulfate: A Technical Guide to a Novel Ionic Liquid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs) are a class of salts with melting points below 100°C, offering a unique combination of properties including low volatility, high thermal stability, and tunable physicochemical characteristics. This technical guide provides an in-depth overview of 1-Methylquinolinium methyl sulfate, a promising yet under-documented ionic liquid. This document consolidates available information on its synthesis, physicochemical properties, and potential applications, with a focus on providing detailed experimental protocols and structured data for researchers in chemistry and drug development.

Introduction

Quinolinium-based ionic liquids are of growing interest due to the versatile chemical reactivity of the quinoline moiety. This compound, comprised of the 1-methylquinolinium cation and the methyl sulfate anion, is a potentially valuable solvent and catalyst for a range of chemical transformations. Its properties can be tailored by modifying the cation or anion, a key feature of ionic liquids. This guide aims to provide a foundational understanding of this specific ionic liquid to facilitate its investigation and application.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the quaternization of quinoline with dimethyl sulfate. This reaction is a straightforward N-alkylation.

Experimental Protocol: Synthesis

Materials:

  • Quinoline (freshly distilled)

  • Dimethyl sulfate (caution: toxic and carcinogenic)

  • Diethyl ether or ethyl acetate (for washing)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser (optional, for reactions at elevated temperatures)

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, add one molar equivalent of freshly distilled quinoline to a round-bottom flask equipped with a magnetic stirrer.

  • Place the flask in an ice bath to control the initial exothermic reaction.

  • Slowly add one molar equivalent of dimethyl sulfate to the quinoline via a dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a viscous liquid or a solid precipitate of this compound will be formed.

  • Wash the crude product multiple times with diethyl ether or ethyl acetate to remove any unreacted starting materials. This is done by adding the solvent, stirring, and then decanting the solvent.

  • After washing, dry the purified ionic liquid under vacuum using a rotary evaporator to remove any residual solvent.

Safety Note: Dimethyl sulfate is highly toxic and a suspected carcinogen. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Characterization

The synthesized this compound should be characterized to confirm its structure and purity using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to identify the protons on the quinolinium ring and the methyl groups.

    • ¹³C NMR provides information about the carbon skeleton of the cation.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the characteristic vibrational frequencies of the quinolinium ring and the sulfate anion.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the 1-methylquinolinium cation.

Physicochemical Properties

PropertyExpected Value / RangeMethod of Measurement
Molecular Formula C₁₁H₁₃NO₄S-
Molecular Weight 255.29 g/mol -
Appearance Colorless to pale yellow liquid/solidVisual Inspection
Melting Point < 100 °CDifferential Scanning Calorimetry (DSC)
Thermal Stability Likely stable up to 200-300 °CThermogravimetric Analysis (TGA)
Density 1.1 - 1.3 g/cm³Densitometer
Viscosity Moderate to highViscometer
Solubility Soluble in polar organic solventsMiscibility tests

Potential Applications

Quinolinium-based ionic liquids have shown promise in various fields. The following are potential areas of application for this compound.

Organic Synthesis

Ionic liquids can serve as both solvents and catalysts in organic reactions. The Lewis acidic nature of the quinolinium cation can catalyze various transformations.

Potential Catalytic Applications:

  • Friedel-Crafts reactions: The Lewis acidity can promote acylation and alkylation of aromatic compounds.

  • Condensation reactions: Can act as a catalyst and recyclable medium for reactions like Knoevenagel or aldol condensations.

  • Multicomponent reactions: The unique solvent properties can facilitate the efficient synthesis of complex molecules in a single step.

Electrochemistry

The ionic nature and potentially wide electrochemical window of this compound make it a candidate for electrochemical applications. The electrochemical stability is determined by the reduction potential of the cation and the oxidation potential of the anion[1][2].

Potential Electrochemical Uses:

  • Electrolytes in batteries: Could be a component of non-volatile and safer electrolytes for lithium-ion or other battery types.

  • Electrochemical sensors: Can be used as a medium for the development of sensors for various analytes.

  • Electrodeposition: May serve as a solvent for the deposition of metals and alloys.

Visualizations

Diagrams of Methodologies and Concepts

SynthesisWorkflow Reactants Quinoline + Dimethyl Sulfate Reaction N-Alkylation (Stirring at RT, 24-48h) Reactants->Reaction Purification Washing with Diethyl Ether Reaction->Purification Product 1-Methylquinolinium methyl sulfate Purification->Product CharacterizationFlow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Analysis Synthesized_IL Synthesized Product NMR NMR (1H, 13C) Synthesized_IL->NMR IR IR Spectroscopy Synthesized_IL->IR MS Mass Spectrometry Synthesized_IL->MS TGA TGA (Thermal Stability) Synthesized_IL->TGA DSC DSC (Melting Point) Synthesized_IL->DSC ApplicationPathways cluster_synthesis Organic Synthesis cluster_electrochem Electrochemistry IL 1-Methylquinolinium methyl sulfate Catalyst Lewis Acid Catalyst IL->Catalyst Solvent Green Solvent IL->Solvent Electrolyte Electrolyte for Batteries IL->Electrolyte Sensor Medium for Sensors IL->Sensor

References

The Solubility Profile of 1-Methylquinolinium Methyl Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in formulating effective therapeutic agents and designing robust chemical processes. This technical guide provides an in-depth overview of the solubility characteristics of 1-Methylquinolinium methyl sulfate, a quaternary ammonium compound with potential applications in various scientific fields. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the theoretical principles governing its solubility, analogous behavior of similar ionic liquids, and detailed experimental protocols for its determination.

Understanding the Solubility of Ionic Liquids

This compound belongs to the class of compounds known as ionic liquids (ILs). Unlike traditional salts, many ILs are liquid at or near room temperature and exhibit a unique set of physicochemical properties, including varying solubility in a wide range of organic solvents. The solubility of an ionic liquid is primarily influenced by the nature of its cation and anion, as well as the properties of the solvent, such as polarity, hydrogen bonding capability, and cohesive energy density.

The 1-methylquinolinium cation, being aromatic and possessing a delocalized positive charge, can engage in various intermolecular interactions, including π-π stacking and electrostatic interactions. The methyl sulfate anion is relatively small and can participate in hydrogen bonding. The interplay of these characteristics dictates the miscibility of this compound with different organic solvents.

Quantitative Solubility Data

Organic SolventChemical FormulaPolarity Index (Reichardt)Temperature (°C)Solubility ( g/100 mL)
Polar Protic Solvents
MethanolCH₃OH0.76225Data not available
EthanolC₂H₅OH0.65425Data not available
1-PropanolC₃H₇OH0.61725Data not available
1-ButanolC₄H₉OH0.58625Data not available
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO0.44425Data not available
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H0.38625Data not available
AcetonitrileCH₃CN0.46025Data not available
Acetone(CH₃)₂CO0.35525Data not available
Tetrahydrofuran (THF)C₄H₈O0.20725Data not available
Ethyl AcetateCH₃COOC₂H₅0.22825Data not available
Non-Polar Solvents
TolueneC₇H₈0.09925Data not available
HexaneC₆H₁₄-0.00125Data not available
ChloroformCHCl₃0.25925Data not available
DichloromethaneCH₂Cl₂0.30925Data not available

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the solubility of this compound, a detailed experimental protocol based on the isothermal equilibrium method is provided below.

Materials and Apparatus:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Centrifuge

  • Vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required time may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Determine the concentration of this compound in the filtered aliquot. This can be achieved through several methods:

      • Gravimetric Method: Evaporate the solvent from the pre-weighed vial containing the filtered aliquot under vacuum and weigh the remaining solid. The solubility can be calculated from the mass of the residue and the volume of the aliquot.

      • Spectroscopic Method (UV-Vis): If the compound has a chromophore, prepare a calibration curve of absorbance versus concentration using standards of known concentration. Dilute the filtered aliquot to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

      • Chromatographic Method (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Prepare a calibration curve and determine the concentration of the diluted aliquot.

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of ionic liquids.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_analysis Analysis prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 prep3 Equilibrate in thermostatic shaker prep2->prep3 samp1 Settle undissolved solid prep3->samp1 samp2 Withdraw supernatant with pre-warmed syringe samp1->samp2 samp3 Filter supernatant samp2->samp3 quant1 Gravimetric Method samp3->quant1 quant2 UV-Vis Spectroscopy samp3->quant2 quant3 HPLC samp3->quant3 analysis1 Calculate Solubility quant1->analysis1 quant2->analysis1 quant3->analysis1

Fig. 1: Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cation Cation: 1-Methylquinolinium (Aromatic, Charge Delocalization) solubility Solubility cation->solubility anion Anion: Methyl Sulfate (Size, Hydrogen Bonding) anion->solubility polarity Polarity polarity->solubility h_bond Hydrogen Bonding Capability h_bond->solubility cohesive_energy Cohesive Energy Density cohesive_energy->solubility

Fig. 2: Factors influencing the solubility of an ionic liquid.

A Technical Guide to the Thermal Stability and Decomposition of 1-Methylquinolinium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylquinolinium methyl sulfate is an organic salt belonging to the diverse class of ionic liquids (ILs). As with many ILs, its thermal stability is a critical parameter influencing its potential applications, particularly in fields like drug development, catalysis, and materials science where thermal stress may be a factor. The decomposition temperature dictates the upper limit of its operational window and provides insights into its chemical stability.

The thermal degradation of such N-alkylated heterocyclic salts can be influenced by several factors, including the nature of the cation and anion, the length of the alkyl chains, and the presence of functional groups. For N-alkylquinolinium salts, decomposition pathways may involve a retro-Menshutkin reaction, which is an SN2-centered degradation process.

Predicted Thermal Behavior

Based on the available literature for related compounds, the thermal stability of this compound is expected to be influenced by both the quinolinium cation and the methyl sulfate anion.

  • Influence of the Cation (1-Methylquinolinium): Quinolinium-based ILs have been a subject of study, and their thermal behavior is known to be dependent on the nature of the N-substituent and the associated anion. The presence of the aromatic quinoline ring generally imparts a degree of thermal stability.

  • Influence of the Anion (Methyl Sulfate): The methyl sulfate anion is known to result in ionic liquids with lower thermal stability compared to those with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻). This is likely due to the greater nucleophilicity of the methyl sulfate anion, which can facilitate decomposition pathways such as the aforementioned retro-Menshutkin reaction. For instance, ionic liquids with methylsulfate anions have shown lower thermal stabilities in some cases.

Therefore, it is anticipated that the decomposition of this compound would occur at a moderate temperature range for ionic liquids.

Comparative Thermal Stability Data

To provide a context for the expected thermal stability of this compound, the following table summarizes the decomposition temperatures (Td) of various related ionic liquids. The onset temperature of decomposition is a common metric reported from thermogravimetric analysis (TGA).

CationAnionOnset Decomposition Temp. (°C)
1-Butyl-3-methylimidazoliumMethyl Sulfate~350-400
1-Allyl-3-methylimidazoliumMethyl Sulfate(Only glass transition observed)
1-AllylpyridiniumMethyl Sulfate(Only glass transition observed)
N-alkylpyridiniumBromide~230
Cholinium-basedVarious~238
Dicationic ImidazoliumDodecanoateThermally stable up to ~177

Note: The data presented is compiled from various sources and the exact values can vary based on experimental conditions such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature of this compound, the following standard experimental protocols are recommended.

4.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time. It is the primary method for determining the decomposition temperature.

  • Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak).

  • Instrumentation: A thermogravimetric analyzer (e.g., Perkin-Elmer STA 6000, TA Instruments Q500).

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a clean, inert TGA pan (e.g., alumina or platinum).

    • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min. Slower heating rates can provide better resolution of thermal events.

    • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed.

      • Tonset: Determined by the intersection of the baseline tangent with the tangent to the steepest part of the mass loss curve.

      • Tpeak: The temperature at which the maximum rate of mass loss occurs, identified as the peak in the DTG curve.

4.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions, as well as to determine the enthalpy of these transitions.

  • Objective: To identify melting point (Tm), glass transition temperature (Tg), and any other phase transitions, and to determine the associated enthalpy changes.

  • Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC1, TA Instruments Q2000).

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or other appropriate DSC pan. An empty, sealed pan is used as a reference.

    • Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

    • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes:

      • An initial heating ramp to a temperature above any expected transitions to erase the sample's thermal history.

      • A controlled cooling ramp (e.g., 10 °C/min) to observe crystallization.

      • A final heating ramp (e.g., 10 °C/min) to observe the glass transition and melting.

    • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

      • Tg: A step-change in the baseline.

      • Tm: The peak temperature of an endothermic event (melting).

      • Enthalpy of Fusion (ΔHf): The area under the melting peak.

Visualized Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the thermal analysis of this compound.

ThermalAnalysisWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Start Sample Preparation (5-10 mg) TGA_Atmosphere Inert Atmosphere (N2 or Ar) TGA_Start->TGA_Atmosphere TGA_Heating Controlled Heating (e.g., 10 °C/min) TGA_Atmosphere->TGA_Heating TGA_Analysis Data Analysis (TGA & DTG curves) TGA_Heating->TGA_Analysis TGA_Result Determine T_onset & T_peak TGA_Analysis->TGA_Result DSC_Start Sample Preparation (2-5 mg) DSC_Atmosphere Inert Atmosphere (N2) DSC_Start->DSC_Atmosphere DSC_Program Heat-Cool-Heat Cycle DSC_Atmosphere->DSC_Program DSC_Analysis Data Analysis (Thermogram) DSC_Program->DSC_Analysis DSC_Result Determine T_g, T_m, & ΔH_f DSC_Analysis->DSC_Result

Caption: Workflow for Thermal Analysis of this compound.

LogicalRelationship substance 1-Methylquinolinium methyl sulfate tga TGA Analysis substance->tga determines dsc DSC Analysis substance->dsc determines stability Thermal Stability (Decomposition Temp.) tga->stability phase_behavior Phase Behavior (Tg, Tm) dsc->phase_behavior application Application Viability stability->application informs phase_behavior->application informs

Caption: Logical Relationship of Thermal Analysis to Application Viability.

Conclusion

While direct experimental data for this compound is currently lacking, a comprehensive understanding of its probable thermal behavior can be extrapolated from related ionic liquids. It is anticipated to have moderate thermal stability, with the methyl sulfate anion likely being the primary determinant of its decomposition temperature. For definitive characterization, rigorous experimental analysis using TGA and DSC is essential. The protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to proceed with the thermal evaluation of this compound.

An In-depth Technical Guide on the Electrochemical Properties of Quinolinium-Based Ionic Liquids for Battery Applications: A Case Study with 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them promising candidates for electrolytes in next-generation batteries.[1] Within the diverse family of ILs, those based on aromatic nitrogen-containing heterocyclic cations, such as quinolinium and imidazolium, are of particular interest. This guide focuses on the electrochemical properties of quinolinium-based ILs for battery applications. Due to a notable lack of specific data for 1-Methylquinolinium methyl sulfate in the current scientific literature, this document will use the well-characterized and structurally related ionic liquid, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]), as a representative example to illustrate the key electrochemical parameters and experimental methodologies relevant to this class of materials.

[EMIM][TFSI] is an imidazolium-based ionic liquid that has been extensively studied as a battery electrolyte.[1] Its properties provide a valuable benchmark for understanding the potential performance of other aromatic heterocyclic ILs, like those derived from quinoline.

Core Electrochemical Properties

The suitability of an ionic liquid as a battery electrolyte is determined by several key electrochemical properties. These include ionic conductivity, the electrochemical stability window (ESW), and its performance in a battery cell during cycling.

Data Presentation

The following tables summarize the quantitative data for the electrochemical properties of [EMIM][TFSI] as a battery electrolyte.

PropertyValueConditionsReference
Ionic Conductivity8.8 mS/cmRoom Temperature[2]
Electrochemical Stability Window (ESW)4.1 V-[2]
Melting Point-17 °C-[2]

Table 1: Key Electrochemical Properties of [EMIM][TFSI]

ParameterValueConditionsReference
Cathodic Limit1.1 V vs Li/Li+Pt microdisc electrode[3]
Anodic Limit5.2 V vs Li/Li+Pt microdisc electrode[3]

Table 2: Electrochemical Stability Window Details for [EMIM][TFSI]

Experimental Protocols

The characterization of an ionic liquid electrolyte for battery applications involves a series of standardized electrochemical tests.

Ionic Conductivity Measurement

Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor in determining a battery's internal resistance and rate capability.

Methodology:

  • The ionic liquid sample is placed in a sealed, temperature-controlled cell equipped with two blocking electrodes (typically platinum).

  • Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range.

  • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.[4]

Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-voltage battery applications.

Methodology:

  • A three-electrode cell is assembled with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).[5]

  • The ionic liquid containing a lithium salt is used as the electrolyte.

  • Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed, scanning the potential from the open-circuit voltage to cathodic and anodic limits.[1][5]

  • The cathodic and anodic limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte reduction and oxidation, respectively.[5]

Battery Cycling Performance

The ultimate test of an electrolyte is its performance in a full battery cell. This involves assembling a cell and subjecting it to repeated charge-discharge cycles to evaluate its stability and efficiency.

Methodology:

  • A coin cell (or other cell format) is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The cell consists of a cathode (e.g., LiFePO4), an anode (e.g., lithium metal or graphite), a separator, and the ionic liquid electrolyte.

  • The cell undergoes an initial formation cycle at a low current rate (e.g., C/20) to establish a stable solid-electrolyte interphase (SEI) on the anode.

  • The cell is then cycled at various C-rates (a measure of the charge and discharge current relative to the battery's capacity) for a specified number of cycles.[6]

  • Key performance metrics, including discharge capacity, coulombic efficiency, and capacity retention, are monitored throughout the cycling process.[6]

Visualizations

Experimental Workflow for Ionic Liquid Electrolyte Characterization

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis synthesis Ionic Liquid Synthesis & Purification drying Electrolyte Drying (Vacuum Oven) synthesis->drying assembly Coin Cell Assembly (Glovebox) drying->assembly eis Ionic Conductivity (EIS) assembly->eis cv Electrochemical Stability (CV/LSV) assembly->cv cycling Battery Cycling (Charge/Discharge) assembly->cycling conductivity Calculate Conductivity eis->conductivity esw Determine ESW cv->esw performance Evaluate Performance (Capacity, Efficiency) cycling->performance

Caption: Workflow for the electrochemical characterization of an ionic liquid electrolyte.

Logical Relationship of Key Electrochemical Properties

G Battery_Performance High Battery Performance Ionic_Conductivity High Ionic Conductivity (e.g., 8.8 mS/cm) Ionic_Conductivity->Battery_Performance Low Internal Resistance Cycling_Stability Good Cycling Stability Ionic_Conductivity->Cycling_Stability ESW Wide Electrochemical Stability Window (e.g., 4.1 V) ESW->Battery_Performance Enables High Voltage ESW->Cycling_Stability Cycling_Stability->Battery_Performance Long Cycle Life

Caption: Interplay of key electrochemical properties for battery performance.

Conclusion and Future Outlook

While specific electrochemical data for this compound in battery applications remains elusive, the analysis of the analogous ionic liquid, [EMIM][TFSI], provides a valuable framework for its potential evaluation. The experimental protocols outlined in this guide can be directly applied to characterize the ionic conductivity, electrochemical stability, and cycling performance of this compound and other quinolinium-based ionic liquids.

Future research should focus on the synthesis and purification of novel quinolinium-based ILs and a systematic investigation of their electrochemical properties. By understanding the structure-property relationships within this class of materials, it may be possible to design new ionic liquid electrolytes with enhanced performance for next-generation energy storage devices. The exploration of quinolinium-based ILs represents a promising, yet underexplored, avenue in the quest for safer and more efficient batteries.

References

An In-depth Technical Guide on the Molecular Structure and Computational Studies of 1-Methylquinolinium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and computational analysis of 1-Methylquinolinium methyl sulfate (C₁₁H₁₃NO₄S). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected structural and spectroscopic characteristics based on the well-understood properties of the 1-methylquinolinium cation and the methyl sulfate anion. Furthermore, it details the standard experimental and computational protocols that are pivotal for a thorough characterization of this molecule.

Molecular Structure

This compound is an organic salt consisting of a 1-methylquinolinium cation and a methyl sulfate anion. The positive charge on the cation is localized on the nitrogen atom of the quinoline ring system. The quinoline core is a bicyclic aromatic heterocycle, which is planar. The methyl group attached to the nitrogen is tetrahedral. The methyl sulfate anion (CH₃OSO₃⁻) also possesses a tetrahedral geometry around the central sulfur atom.

Molecular Structure of this compound cluster_cation 1-Methylquinolinium Cation cluster_anion Methyl Sulfate Anion C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C9 C C4->C9 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C9 N N+ C9->N N->C1 C10 C N->C10 S S O1 O- S->O1 O2 O S->O2 O3 O S->O3 O4 O S->O4 C11 C O4->C11

Caption: Ball-and-stick representation of the 1-Methylquinolinium cation and Methyl Sulfate anion.

Spectroscopic Characterization

The spectroscopic analysis of this compound would involve Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Quinoline ring protons7.5 - 9.5Multiplets
N-CH₃ protons~4.5Singlet
O-CH₃ protons (methyl sulfate)~3.5 - 4.0Singlet

Expected ¹³C NMR Data:

CarbonsExpected Chemical Shift (ppm)
Quinoline ring carbons120 - 150
N-CH₃ carbon~45 - 50
O-CH₃ carbon (methyl sulfate)~55 - 60

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) would be used.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the expected range of chemical shifts (typically 0-12 ppm).

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (CH₃)2850 - 3000Stretching
Aromatic C=C and C=N1450 - 1650Stretching
S=O~1250 and ~1060Asymmetric and Symmetric Stretching
C-O1000 - 1300Stretching
C-N1000 - 1350Stretching
Aromatic C-H750 - 900Out-of-plane Bending

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrument: A benchtop FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected UV-Vis Data:

The 1-methylquinolinium cation contains a conjugated aromatic system and is expected to exhibit strong absorption in the UV region.

Electronic TransitionExpected λmax (nm)
π → π*~230 and ~315

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.

  • Data Processing: The resulting spectrum of absorbance versus wavelength is plotted to determine the wavelength(s) of maximum absorbance (λmax).

Computational Studies

Density Functional Theory (DFT) is a powerful computational method to investigate the molecular properties of this compound.

Computational Workflow Input Initial Molecular Structure (this compound) DFT_Calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT_Calc Opt Geometry Optimization DFT_Calc->Opt MO Molecular Orbitals (HOMO-LUMO) DFT_Calc->MO Freq Frequency Calculation Opt->Freq NMR_Calc NMR Calculation (GIAO) Opt->NMR_Calc TD_DFT TD-DFT Calculation Opt->TD_DFT Geom Optimized Geometry (Bond lengths, angles) Opt->Geom Vib Vibrational Frequencies (FTIR) Freq->Vib NMR_Shifts NMR Chemical Shifts NMR_Calc->NMR_Shifts UV_Vis Electronic Transitions (UV-Vis) TD_DFT->UV_Vis Output Predicted Properties Geom->Output Vib->Output NMR_Shifts->Output UV_Vis->Output MO->Output

Caption: A typical workflow for computational studies of a molecule using DFT.

Computational Methodology:

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.

  • Method: A suitable DFT functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.

  • Basis Set: A basis set like 6-311++G(d,p) is typically employed to provide a good description of the electronic structure.

  • Calculations:

    • Geometry Optimization: The initial structure of the ion pair is optimized to find the lowest energy conformation. This provides theoretical bond lengths, bond angles, and dihedral angles.

    • Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum. These frequencies are often scaled to better match experimental data.

    • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts, which can be correlated with experimental spectra.

    • Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

    • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.

Predicted Computational Data:

Computational studies on quinoline derivatives have shown good correlation between theoretical and experimental data.[1][2][3] For this compound, DFT calculations would provide valuable insights into its three-dimensional structure, vibrational modes, and electronic properties, complementing and aiding in the interpretation of experimental spectroscopic data.

Conclusion

References

Methodological & Application

The Role of 1-Methylquinolinium Methyl Sulfate in Organic Synthesis: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylquinolinium methyl sulfate, a quaternary ammonium salt, holds potential as a versatile reagent in organic synthesis, primarily functioning as a phase-transfer catalyst and a methylating agent. Its structure, featuring a positively charged nitrogen atom within the quinoline ring and the methyl sulfate counter-anion, dictates its reactivity and utility in various chemical transformations. While specific, detailed protocols for this compound are not extensively documented in publicly available literature, its role can be extrapolated from the well-established chemistry of analogous quaternary ammonium salts and methylating agents. These notes aim to provide a comprehensive overview of its likely applications, supported by general principles and data from related compounds.

Principle of Action: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). This compound, being a quaternary ammonium salt, is an ideal candidate for a phase-transfer catalyst.

Mechanism of Phase-Transfer Catalysis:

The catalytic cycle involves the exchange of the methyl sulfate anion with a reactant anion from the aqueous phase. The resulting lipophilic ion pair, containing the 1-methylquinolinium cation, is then able to traverse the phase boundary into the organic phase. Here, the reactant anion, now in a less solvated and more reactive state, can react with the organic substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle. This process accelerates reaction rates, often under milder conditions, and can improve yields and selectivities.[1][2][3][4][5]

Logical Workflow for a Generic Phase-Transfer Catalyzed Reaction:

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Aqueous Reactant (e.g., Nu⁻) Catalyst_Aq Catalyst⁺(Q⁺)X⁻ Aq_Reactant->Catalyst_Aq Anion Exchange Catalyst_Org Catalyst⁺(Q⁺)Nu⁻ Catalyst_Aq->Catalyst_Org Phase Transfer Org_Substrate Organic Substrate (R-Y) Product Product (R-Nu) Org_Substrate->Product Product->Catalyst_Org Byproduct (Y⁻) Catalyst_Org->Catalyst_Aq Return to Aqueous Phase Catalyst_Org->Org_Substrate Reaction

Caption: General workflow of a phase-transfer catalyzed reaction.

Application in Alkylation of Active Methylene Compounds

One of the most significant applications of phase-transfer catalysts is the alkylation of active methylene compounds. These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), can be deprotonated to form a stabilized carbanion. This carbanion can then undergo alkylation.

In a typical reaction, the active methylene compound is dissolved in an organic solvent, while the base (e.g., NaOH, K₂CO₃) is in an aqueous solution. The phase-transfer catalyst, such as this compound, facilitates the transfer of the hydroxide or carbonate ion into the organic phase to deprotonate the active methylene compound, or it transports the resulting carbanion to the organic electrophile. This method avoids the need for strong, anhydrous bases and dry solvents.[6][7][8][9][10]

Table 1: Representative Alkylation of Active Methylene Compounds using Phase-Transfer Catalysis

Active Methylene CompoundAlkylating AgentCatalyst (General)BaseSolvent SystemTypical Yield (%)
Diethyl malonateBenzyl chlorideQuaternary Ammonium Salt50% aq. NaOHToluene/Water85-95
Ethyl acetoacetaten-Butyl bromideQuaternary Ammonium SaltK₂CO₃Dichloromethane/Water80-90
PhenylacetonitrileEthyl iodideQuaternary Ammonium Salt50% aq. NaOHBenzene/Water>90

Note: The data in this table is representative of typical phase-transfer catalyzed alkylations and is not specific to this compound due to a lack of published data for this specific catalyst.

Experimental Protocol: General Procedure for PTC Alkylation of an Active Methylene Compound
  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the active methylene compound (1.0 eq.), the alkylating agent (1.0-1.2 eq.), and the organic solvent.

  • Catalyst and Base Addition: this compound (0.01-0.05 eq.) and an aqueous solution of the base (e.g., 50% NaOH) are added to the flask.

  • Reaction: The biphasic mixture is stirred vigorously at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction progress is monitored by TLC or GC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography.

Application in N-Alkylation of Heterocycles

The N-alkylation of heterocyclic compounds such as indoles, imidazoles, and pyrroles is a fundamental transformation in the synthesis of many pharmaceuticals and biologically active molecules. This compound can potentially be used for the N-methylation of these heterocycles. Regioselectivity can be an issue in the N-alkylation of some heterocycles, but enzymatic methods are being explored to address this.[11][12][13]

Reaction Scheme: N-Methylation of a Generic Heterocycle

N_Alkylation Reactant Heterocycle-H Reagent + this compound Product -> Heterocycle-CH₃ + Quinoline + H₂SO₄

Caption: N-methylation of a heterocycle.

Role in the Synthesis of Fine Chemicals and Pharmaceuticals

The synthesis of fine chemicals and pharmaceutical intermediates often involves nucleophilic substitution reactions. This compound, as a phase-transfer catalyst, can be employed to enhance the efficiency of these reactions.[14][15][16][17][18][19] For instance, the synthesis of ethers from phenols and alkyl halides, or the preparation of esters from carboxylates and alkyl halides, can be effectively catalyzed under phase-transfer conditions. The use of PTC can lead to higher yields, reduced reaction times, and milder reaction conditions, which are all desirable attributes in industrial processes.[1][2]

Safety and Handling

This compound, like other alkylating agents and quaternary ammonium salts, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be used in a well-ventilated fume hood.

Disclaimer: The application notes and protocols provided here are based on general chemical principles and data from analogous compounds. Due to the limited availability of specific experimental data for this compound in the scientific literature, these should be considered as starting points for investigation. Researchers should conduct their own optimization and safety assessments. Sigma-Aldrich, a supplier of this compound, notes that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.

References

Application Notes: 1-Methylquinolinium Methyl Sulfate as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of pharmaceuticals, fragrances, solvents, and polymers.[1][2] Traditionally, this reaction is catalyzed by strong mineral acids like sulfuric acid, which, despite their effectiveness, present significant challenges including corrosivity, difficulty in separation from the product, and the generation of substantial waste.[1] In the pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) have emerged as promising alternative catalysts for esterification.[2][3]

Ionic liquids are salts with low melting points, often liquid at room temperature, and are characterized by their negligible vapor pressure, high thermal stability, and tunable solvent properties.[2] Certain ILs, particularly those with acidic properties, can function as both catalyst and solvent, simplifying reaction and work-up procedures.[1] This application note explores the potential use of 1-Methylquinolinium methyl sulfate, a quinolinium-based ionic liquid, as a catalyst in the esterification of carboxylic acids with alcohols. While specific data for this particular IL is not prevalent in the reviewed literature, the information presented is based on analogous acidic ionic liquid systems and serves as a guide for its application.

Advantages of Using Ionic Liquids in Esterification:

  • Green Chemistry: Their low volatility reduces air pollution and environmental impact.[3]

  • Reusability: Many ionic liquids are immiscible with the ester product, allowing for easy separation and recycling of the catalyst.[1]

  • Dual Role: They can act as both a catalyst and a solvent, potentially eliminating the need for volatile organic solvents.[1][2]

  • Enhanced Reaction Rates: By effectively solvating water produced during the reaction, ionic liquids can shift the equilibrium towards the product, leading to higher conversions.[2]

Experimental Protocols

The following protocols are generalized for the use of an acidic ionic liquid like this compound as a catalyst in a typical esterification reaction.

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with an Alcohol

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), and this compound (0.1-0.3 eq). The use of excess alcohol can help drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (typically ranging from 70°C to 120°C) and stir vigorously.[3]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or no further conversion is observed. Reaction times can vary from 2 to 24 hours.[4]

  • Product Isolation: After cooling the reaction mixture to room temperature, the ester product, which is typically immiscible with the ionic liquid, will form a separate layer.[3] Decant or separate the ester layer using a separatory funnel.

  • Purification: Wash the isolated ester layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Further Purification: If necessary, purify the crude ester by distillation or column chromatography.

  • Catalyst Recycling: The remaining ionic liquid layer can be washed with a suitable organic solvent (e.g., diethyl ether or hexane) to remove any residual product and then dried under vacuum to remove water and residual solvent. The recycled ionic liquid can be used for subsequent reactions.[1]

Quantitative Data

The following table summarizes representative data for esterification reactions catalyzed by various acidic ionic liquids, as specific data for this compound was not available in the reviewed literature. This data is intended to provide an indication of the potential efficiency of such catalysts under different conditions.

Carboxylic AcidAlcoholCatalyst (Ionic Liquid)Molar Ratio (Acid:Alcohol:IL)Temp (°C)Time (h)Conversion/Yield (%)Reference
Lauric AcidMethanol[BMI.NTf2] + H2SO4-702100[3]
Oleic AcidOleyl Alcohol[NMP][CH3SO3]1:1 (9.9 wt% IL)90886[5]
Acetic AcidButan-1-ol[EMIM][HSO4]1:1 (0.66 mol ratio IL)110490.34[5]
Levulinic AcidMethanolAluminum Sulfate1:8 (0.04 mol/L cat.)160193.04[4]

Note: The catalysts listed above are examples of other ionic liquids and acidic catalysts used in esterification and are provided for comparative purposes.

Visualizations

Experimental Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Catalyst Recycling Reactants Carboxylic Acid + Alcohol Mixing Mixing in Reaction Vessel Reactants->Mixing Catalyst 1-Methylquinolinium methyl sulfate Catalyst->Mixing Heating Heating & Stirring Mixing->Heating Reflux Separation Phase Separation (Ester / IL) Heating->Separation Washing Washing & Drying of Ester Separation->Washing Ester Layer IL_Recovery Ionic Liquid Recovery Separation->IL_Recovery IL Layer Purification Purification (Distillation / Chromatography) Washing->Purification FinalProduct Pure Ester Purification->FinalProduct IL_Drying Drying of IL IL_Recovery->IL_Drying Recycled_IL Recycled Catalyst IL_Drying->Recycled_IL

Caption: A general workflow for the esterification of a carboxylic acid and an alcohol using a recyclable ionic liquid catalyst.

Proposed Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Protonation 1. Protonation of Carboxylic Acid Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Dehydration 4. Elimination of Water Proton_Transfer->Dehydration Deprotonation 5. Deprotonation to form Ester Dehydration->Deprotonation Deprotonation->Protonation Regenerates Catalyst (H+) Products_Out Ester + Water Deprotonation->Products_Out Catalyst_In Catalyst (H+) Catalyst_In->Protonation Reactants_In Carboxylic Acid + Alcohol Reactants_In->Nucleophilic_Attack

Caption: A proposed mechanism for the acid-catalyzed esterification reaction, highlighting the key steps in the catalytic cycle.

References

Application Notes and Protocols for the Analytical Determination of 1-Methylquinolinium methyl sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 1-Methylquinolinium methyl sulfate (CAS No: 38746-10-0), a quaternary ammonium salt containing a quinolinium core. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents robust, transferable methodologies based on the analysis of structurally similar quinolinium compounds. The protocols provided are intended as a strong starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a precise and reliable method for the quantification of this compound. The quinolinium ring system possesses a strong chromophore, making it well-suited for UV detection.

Experimental Protocol:

1.1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

1.2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 70% 20 mM sodium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 30% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

1.3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

1.4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Hypothetical for Method Validation):
ParameterResult
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (Recovery)98.5% - 101.2%
Precision (RSD)< 2%

HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Standard Dilute_Std Dilute to Working Standards Standard->Dilute_Std Sample Prepare Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Filter Filter Dilute_Std->Filter Dilute_Sample->Filter HPLC_System HPLC System Filter->HPLC_System Mobile_Phase Mobile Phase Preparation Mobile_Phase->HPLC_System Detector UV Detector (240 nm) HPLC_System->Detector Acquire Acquire Chromatogram Detector->Acquire Integrate Integrate Peak Area Acquire->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Workflow for the HPLC-UV analysis of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in simple matrices, leveraging its UV absorbance properties.

Experimental Protocol:

2.1. Instrumentation:

  • Double-beam UV-Visible Spectrophotometer

2.2. Method Parameters:

  • Solvent: Deionized water or 0.1 M Hydrochloric Acid

  • Scan Range: 200 - 400 nm (for initial determination of λmax)

  • Analytical Wavelength (λmax): Approximately 240 nm (hypothetical, to be determined experimentally)

  • Cuvette: 1 cm quartz cuvette

2.3. Standard and Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the calibration range.

2.4. Data Analysis:

  • Measure the absorbance of the blank (solvent), working standards, and samples at the analytical wavelength.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the working standards.

  • Determine the concentration of the analyte in the sample using the regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical for Method Validation):
ParameterResult
Linearity Range5 - 25 µg/mL
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)To be determined experimentally
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (Recovery)99.0% - 102.0%

Beer-Lambert Law Relationship:

Beer_Lambert cluster_main Beer-Lambert Law: A = εbc cluster_exp Experimental Determination A Absorbance epsilon Molar Absorptivity (ε) b Path Length (b) c Concentration (c) c->A Directly Proportional Concentration Known Concentrations Absorbance_Measured Measured Absorbance Concentration->Absorbance_Measured Plot Plot Absorbance vs. Concentration Absorbance_Measured->Plot Slope Slope = εb Plot->Slope

Logical relationship for quantification via UV-Vis spectrophotometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique. The positive charge on the quinolinium nitrogen makes it amenable to electrospray ionization in positive ion mode.

Conceptual Protocol:

A method could be developed using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid to promote ionization. The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode. For quantification, selected ion monitoring (SIM) of the parent ion of 1-Methylquinolinium (m/z = 144.08) would be performed. For confirmation, MS/MS fragmentation analysis could be employed. This advanced technique would offer significantly lower detection and quantification limits compared to HPLC-UV.

This document provides a foundational framework for developing and implementing analytical methods for this compound. All protocols should be fully validated in the end-user's laboratory to ensure performance meets the specific requirements of the application.

Application Note: Prospective Use of 1-Methylquinolinium methyl sulfate in Electrochemical Sensor Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrochemical sensors offer a powerful platform for the detection of a wide array of analytes due to their high sensitivity, rapid response, and low cost. The performance of these sensors is largely dependent on the materials used to modify the electrode surface, which can enhance selectivity and signal transduction. Quinolinium salts, as a class of heterocyclic organic compounds, are known to be electrochemically active, with studies indicating their potential for redox activity. Cyclic voltammetry data have shown that quinolinium salts exhibit reduction potentials that can be correlated with their chemical structure.[1] This inherent electrochemical activity suggests their potential utility in the development of novel electrochemical sensors, possibly as redox mediators or as recognition elements for specific target analytes.

This application note explores the prospective use of 1-Methylquinolinium methyl sulfate as a functional material in the fabrication of electrochemical sensors. We present a hypothetical framework and detailed protocols for the development and characterization of a sensor based on this compound.

Principle of Operation (Hypothetical)

The proposed sensing mechanism is based on the immobilization of this compound onto an electrode surface, such as a glassy carbon electrode (GCE). The quinolinium cation, with its permanent positive charge and aromatic structure, could serve two potential roles:

  • Redox Mediator: It could facilitate electron transfer between the electrode and a target analyte that is otherwise electrochemically inactive at the bare electrode surface. The quinolinium moiety would undergo a reversible redox reaction, and the presence of the analyte would modulate this electrochemical signal.

  • Recognition Element: The unique structure and charge of the 1-Methylquinolinium cation might allow for specific non-covalent interactions (e.g., electrostatic, π-π stacking) with a target analyte. This binding event could induce a measurable change in the electrochemical properties of the modified electrode, such as a shift in peak potential or a change in peak current, which can be monitored by techniques like differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS).

For this application note, we will focus on its potential role as a recognition element where its interaction with an analyte perturbs its electrochemical signal.

Experimental Protocols

The following are detailed methodologies for the key experiments in the development of a hypothetical this compound-based electrochemical sensor.

Protocol 1: Glassy Carbon Electrode (GCE) Preparation and Modification
  • GCE Cleaning:

    • Polish the bare GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized (DI) water.

    • Soncate the polished electrode in a 1:1 solution of ethanol and DI water for 5 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen gas.

  • Electrochemical Pre-treatment:

    • Perform cyclic voltammetry (CV) on the cleaned GCE in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s for 20 cycles, or until a stable voltammogram is obtained.

    • Rinse the electrode with DI water and allow it to dry.

  • Electrode Modification with this compound:

    • Prepare a 10 mM solution of this compound in a suitable solvent (e.g., dimethylformamide or a 1:1 water/ethanol mixture).

    • Use a drop-casting method to modify the GCE. Pipette 10 µL of the this compound solution onto the cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature in a dust-free environment, resulting in a thin film of the compound on the electrode surface.

Protocol 2: Electrochemical Characterization of the Modified Electrode
  • Apparatus: A standard three-electrode electrochemical cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3 M KCl) electrode as the reference electrode.

  • Electrolyte: A 0.1 M phosphate-buffered saline (PBS) solution (pH 7.4) containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ as a redox probe.

  • Cyclic Voltammetry (CV):

    • Record the CV of the modified electrode in the electrolyte solution at a scan rate of 50 mV/s. The potential range should be set to encompass the redox peaks of the [Fe(CN)₆]³⁻/⁴⁻ couple (e.g., -0.2 V to +0.6 V).

    • Compare the CV of the bare GCE and the modified GCE to observe changes in peak currents and peak-to-peak separation, which indicate successful modification.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS in the same electrolyte solution at the formal potential of the redox probe.

    • Apply a sinusoidal AC voltage of 5 mV amplitude over a frequency range of 100 kHz to 0.1 Hz.

    • The change in the charge transfer resistance (Rct), determined from the diameter of the semicircle in the Nyquist plot, will provide information about the electron transfer kinetics at the electrode-electrolyte interface.

Protocol 3: Analyte Detection using Differential Pulse Voltammetry (DPV)
  • Electrolyte: 0.1 M PBS (pH 7.4).

  • DPV Parameters: Set the DPV parameters as follows: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s. The potential range should be optimized based on the electrochemical behavior of the this compound.

  • Calibration Curve:

    • Record the DPV of the modified electrode in the blank electrolyte solution.

    • Add successive aliquots of the target analyte to the electrochemical cell to achieve a range of concentrations.

    • Record the DPV after each addition, allowing for a 3-minute incubation period with stirring.

    • Plot the change in the DPV peak current versus the analyte concentration to construct the calibration curve.

  • Selectivity, Reproducibility, and Stability Studies:

    • Selectivity: Test the sensor's response to potential interfering species at concentrations significantly higher than the target analyte.

    • Reproducibility: Fabricate multiple sensors (e.g., n=5) using the same procedure and measure their response to a fixed concentration of the analyte.

    • Stability: Store the modified electrode at 4°C and periodically measure its response to the analyte over several days or weeks.

Data Presentation

The following table summarizes the hypothetical performance characteristics of the proposed this compound-based electrochemical sensor. These values are illustrative and would need to be determined experimentally.

ParameterIllustrative Value
Linear Range 1 µM - 100 µM
Limit of Detection (LOD) 0.5 µM
Sensitivity 0.1 µA/µM·cm²
Response Time < 5 minutes
Reproducibility (RSD) < 5%
Stability 90% of original response after 2 weeks

Mandatory Visualizations

G cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_char Characterization & Analysis p1 GCE Polishing p2 Sonication p1->p2 p3 Electrochemical Pre-treatment p2->p3 m2 Drop-cast onto GCE p3->m2 m1 Prepare 1-Methylquinolinium methyl sulfate solution m1->m2 m3 Dry at Room Temperature m2->m3 c1 Cyclic Voltammetry (CV) m3->c1 c2 Electrochemical Impedance Spectroscopy (EIS) c1->c2 a1 Differential Pulse Voltammetry (DPV) with Analyte c2->a1

Caption: Experimental workflow for sensor fabrication and analysis.

G cluster_electrode Electrode Surface GCE GCE MQMS 1-Methylquinolinium methyl sulfate Binding Binding Event MQMS->Binding Recognition Analyte Target Analyte Analyte->Binding Interaction Signal Electrochemical Signal Change Binding->Signal Transduction

Caption: Hypothetical signaling pathway of the electrochemical sensor.

References

Application Notes: Standard Operating Procedure for 1-Methylquinolinium Methyl Sulfate as a Reaction Medium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Methylquinolinium methyl sulfate is a specialized ionic liquid. Detailed experimental data on its use as a reaction medium is not widely published. This document provides a standard operating procedure based on the known properties of related ionic liquids and the constituent ions. Researchers must conduct a thorough risk assessment and preliminary small-scale experiments to validate the specific parameters for their intended application.

Introduction

This compound ([(CH₃)C₉H₇N]⁺[CH₃SO₄]⁻) is an ionic liquid (IL) that can serve as a reaction medium. Ionic liquids are salts with low melting points (typically below 100°C) and are valued for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic, inorganic, and organometallic compounds. The 1-methylquinolinium cation provides a unique aromatic and heterocyclic environment, while the methyl sulfate anion can influence reactant solubility and may participate in or influence certain reaction pathways, for example, by acting as a methylating agent under specific conditions.[1]

This document outlines the essential procedures for the safe handling, use, and disposal of this compound when employed as a reaction medium.

Physicochemical and Safety Data

Quantitative data for this compound is limited. The following tables summarize available data for the constituent cation and general safety information extrapolated from safety data sheets of structurally related compounds, such as other ionic liquids and methyl sulfate salts.

Table 1: Physicochemical Properties of 1-Methylquinolinium Cation

Property Value Source
Molecular Formula C₁₀H₁₀N⁺ PubChem[2]
Molecular Weight 144.19 g/mol PubChem[2]
Exact Mass 144.081324323 Da PubChem[2]
Formal Charge 1 PubChem[2]
Topological Polar Surface Area 3.9 Ų PubChem[2]

| CAS Number (for the salt) | 38746-10-0 | Sigma-Aldrich |

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Category Description Recommended PPE First Aid Measures
Eye Irritation Causes serious eye irritation.[3][4][5] Goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[3][5][6] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[3][4][6]
Skin Irritation Causes skin irritation.[3][4][5] Protective gloves (inspect prior to use) and appropriate protective clothing to prevent skin exposure.[3][5][6] IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3][4]
Respiratory Irritation May cause respiratory irritation.[3][5] Use only in a well-ventilated area or under a chemical fume hood.[3][6] If dust/aerosol is generated, use a NIOSH/MSHA or EN 149 approved respirator.[3] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

| Ingestion | Do not ingest.[6] | Do not eat, drink, or smoke when using this product.[6] | Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |

Standard Operating Procedures

Safety and Handling Workflow

The following diagram outlines the mandatory workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_cleanup Post-Experiment & Disposal a Risk Assessment: Review SDS for related compounds. Evaluate specific reaction hazards. b Don Required PPE: Goggles, gloves, lab coat. a->b c Work Area Setup: Ensure work is done in a chemical fume hood. b->c d Verify emergency equipment: Eyewash and safety shower are accessible. c->d e Weighing and Transfer: Avoid dust formation. Handle in fume hood. f Running Reaction: Maintain ventilation. Monitor for thermal decomposition. e->f g Waste Collection: Collect waste in suitable, sealed containers for disposal. h Decontamination: Wash hands and any exposed skin thoroughly after handling. g->h i PPE Removal: Remove and wash contaminated clothing and gloves before re-use. h->i

Caption: General Safety and Handling Workflow for Ionic Liquids.

General Experimental Protocol for Use as a Reaction Medium

This protocol provides a general methodology. Specific parameters such as temperature, reaction time, and extraction solvent must be optimized for each specific chemical transformation.

3.2.1 Materials and Equipment

  • This compound

  • Reactants and catalysts for the specific synthesis

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, dichloromethane)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware and chemical fume hood

3.2.2 Experimental Workflow Diagram

prep IL Preparation (Drying if necessary) setup Reaction Setup: Add IL, reactants, catalyst to flask under inert gas. prep->setup reaction Reaction Execution: Heat and stir for the designated time. setup->reaction quench Reaction Quenching (If required) reaction->quench extract Product Extraction: Add immiscible organic solvent and/or water. quench->extract separate Phase Separation: Separate organic layer (containing product) from IL/aqueous layer. extract->separate isolate Product Isolation: Dry and evaporate solvent from organic layer. separate->isolate Organic Phase recycle IL Recovery: Wash IL phase with solvent, remove residual water/solvent under vacuum. separate->recycle IL Phase

Caption: General Experimental Workflow for Synthesis in an Ionic Liquid Medium.

3.2.3 Detailed Procedure

  • Preparation of the Reaction Medium:

    • Ionic liquids can be hygroscopic. If the reaction is sensitive to water, dry the this compound under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours until a constant weight is achieved.

    • Transfer the required amount of the dried ionic liquid to the reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup:

    • Add the reactants and any catalysts to the flask containing the ionic liquid.

    • Equip the flask with a magnetic stir bar, condenser, and thermometer.

    • Ensure the setup is securely clamped within a chemical fume hood.

  • Running the Reaction:

    • Begin stirring to ensure the reactants dissolve or are well-suspended in the ionic liquid medium.

    • Heat the mixture to the desired reaction temperature using a heating mantle or oil bath.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up and Product Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Method A (Direct Extraction): If the product is non-polar, add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Stir the biphasic mixture vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer. Repeat the extraction 2-3 times to maximize product recovery.

    • Method B (Water-Assisted Extraction): If the product has low solubility in the ionic liquid and the IL is water-soluble, add deionized water to the reaction mixture to dissolve the IL. Then, extract the aqueous phase with an organic solvent to recover the product.

    • Combine the organic extracts.

  • Product Isolation:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product using standard techniques such as column chromatography, crystallization, or distillation.

  • Ionic Liquid Recycling:

    • The phase containing the ionic liquid can be washed with fresh organic solvent to remove any remaining product.

    • Remove the water and residual organic solvent from the ionic liquid under high vacuum, typically with gentle heating, to regenerate it for future use. The efficiency of recycling should be monitored to avoid the accumulation of impurities.

Disposal

All waste materials, including the ionic liquid (if not recycled), extraction solvents, and any contaminated consumables, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not release into the environment.[6]

References

Applications of 1-Methylquinolinium Methyl Sulfate in Polymer Chemistry: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and product information reveals a notable absence of documented applications for 1-Methylquinolinium methyl sulfate in the field of polymer chemistry. Despite its chemical structure suggesting potential utility as a cationic initiator or a component in catalyst systems, no specific experimental protocols, quantitative data, or established methodologies for its use in polymerization have been found in the searched resources.

Extensive searches were conducted to identify the role of this compound as a polymerization initiator, catalyst, or in controlled polymerization techniques. These inquiries yielded general information on various polymerization mechanisms, including cationic polymerization, free-radical polymerization, atom transfer radical polymerization (ATRP), and ring-opening polymerization. However, none of the retrieved documents specifically mentioned or detailed the use of this compound in these contexts.

Product information from chemical suppliers, such as Sigma-Aldrich, lists this compound but does not provide any specific application notes or guidance for its use in polymer synthesis.[1] The scientific literature that was accessed covers a wide array of initiating and catalytic systems, yet this compound is not featured among them. For instance, while some research discusses polymers containing a methyl sulfate group, the initiation of these polymerizations is attributed to other compounds.[2] Similarly, related but distinct molecules like phenazinium methyl sulfate have been studied, but this information is not transferable to the compound .[3]

Due to the lack of available data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and visualizations of reaction pathways. Further primary research would be required to explore and establish any potential applications of this compound in polymer chemistry.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 1-Methylquinolinium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 1-Methylquinolinium methyl sulfate. This document includes predicted spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a workflow diagram for the analysis process.

Introduction

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. The data for the 1-Methylquinolinium cation is based on its iodide salt, and the data for the methyl sulfate anion is based on its sodium salt. The actual chemical shifts may vary slightly depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Spectral Data of this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~9.3d~6.0
H4~9.1d~8.0
H8~8.4d~8.5
H5~8.2d~8.0
H7~8.1t~7.5
H6~7.9t~7.5
H3~7.8t~7.0
N-CH₃~4.6s-
O-CH₃ (methyl sulfate)~3.76s-

Table 2: Predicted ¹³C NMR Spectral Data of this compound

AssignmentChemical Shift (δ, ppm)
C4~148
C2~146
C8a~137
C7~135
C5~130
C6~130
C4a~129
C8~122
C3~118
N-CH₃~48
O-CH₃ (methyl sulfate)~58

Experimental Protocols

This section details the procedures for preparing a sample of this compound for NMR analysis and the parameters for acquiring the spectra.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for quinolinium salts include deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent will affect the chemical shifts of the compound and the residual solvent peak.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4 and 5 cm in height.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Spectra Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ionic samples, careful shimming is crucial.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (ns): 16 to 64, depending on the sample concentration.

    • Acquisition Time (aq): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Spectral Width (sw): -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

    • Acquisition Time (aq): 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): -10 to 160 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum. For ¹H NMR in D₂O, the residual HDO peak can be set to 4.79 ppm. For ¹³C NMR, an external standard or the solvent peak can be used (e.g., DMSO-d₆ at 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and label the peaks in both spectra.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign_peaks Assign Peaks reference->assign_peaks integrate Integrate ¹H Signals assign_peaks->integrate structure_confirm Structure Confirmation and Purity Assessment integrate->structure_confirm

Caption: Workflow for NMR analysis of this compound.

This comprehensive guide provides the necessary information for researchers to successfully perform and interpret the ¹H and ¹³C NMR spectra of this compound, aiding in its structural verification and characterization for research and development purposes.

Safe handling, storage, and disposal of 1-Methylquinolinium methyl sulfate in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Methylquinolinium methyl sulfate is a chemical for which detailed analytical and toxicological data is not widely available. The following guidelines are based on general principles of laboratory safety and information available for structurally related compounds, such as other methyl sulfate salts. Users are strongly advised to conduct a thorough risk assessment before handling this substance and to consult with their institution's safety officer.

Introduction

This compound is a quaternary ammonium compound. Due to the limited availability of specific safety and handling data, it should be treated with a high degree of caution in a laboratory setting. These application notes provide a summary of what is known and general protocols for its safe handling, storage, and disposal.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄SInferred from cation and anion
Molecular Weight 255.29 g/mol Calculated
Appearance Solid (form may vary, e.g., crystal or powder)[1]
Molecular Weight (Cation) 144.19 g/mol [2]
Exact Mass (Cation) 144.081324323 Da[2]
Topological Polar Surface Area (Cation) 3.9 Ų[2]
Solubility Freely soluble in water, less soluble in alcohol. Miscible with ether.[3]

Hazard Identification and Safety Precautions

Based on data for related methyl sulfate compounds, this compound should be considered hazardous. The primary hazards are expected to be:

  • Skin Irritation: May cause skin irritation.[1][4]

  • Eye Irritation: Causes serious eye irritation.[1][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[4][6]

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Wear protective gloves, clothing, and eye/face protection.[1][4][5]

  • Avoid breathing dust.[4][5]

  • Use only in a well-ventilated area or under a chemical fume hood.[5][7]

Experimental Protocols

4.1. General Handling of Solid this compound

This protocol outlines the basic steps for safely handling the solid chemical.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary personal protective equipment (PPE): safety goggles, face shield, nitrile gloves, and a lab coat.[1][5][8]

    • Have an emergency eyewash station and safety shower readily accessible.[6][7]

    • Prepare a designated and clearly labeled waste container for hazardous chemical waste.[9]

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[5]

    • To prevent the generation of dust, handle the material gently. Avoid actions that could cause it to become airborne.[6][7]

    • Use appropriate tools (e.g., spatula) to transfer the solid.

    • Close the container tightly immediately after use.[5][6]

  • Dissolution:

    • If preparing a solution, add the solid slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Remove and wash contaminated clothing before reuse.[5][6]

    • Wash hands thoroughly with soap and water.[5][7]

4.2. First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5][6]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Storage and Disposal

5.1. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7][11]

  • Protect from moisture.[5] It may be beneficial to store under an inert atmosphere.[5]

5.2. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.[9][11] This material should be treated as hazardous waste.[5]

  • Collect waste in a designated, properly labeled, and sealed container.[9]

  • Do not dispose of down the drain or in regular trash.[12]

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Waste Container prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 handle2 Prepare Solution (if needed) handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Clean Work Area & Equipment handle3->clean1 clean2 Dispose of Waste in Designated Container clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency_Response_Protocol Emergency Response Protocol cluster_actions Immediate Actions exposure Exposure Event skin Skin Contact: Wash with soap & water for 15 min exposure->skin eye Eye Contact: Flush with water for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: A flowchart outlining the immediate first aid steps to be taken in case of accidental exposure.

Note on Signaling Pathways: As of the latest information available, there are no published studies detailing the specific signaling pathways affected by this compound. Researchers investigating the biological activity of this compound should perform their own assays to determine its mechanism of action.

References

Troubleshooting & Optimization

Methods for purification of 1-Methylquinolinium methyl sulfate post-synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Methylquinolinium methyl sulfate (MQMS) following its synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

Post-synthesis purification of this compound can present several challenges. This guide provides solutions to common problems encountered during the purification process, primarily focusing on recrystallization.

ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing The solvent polarity is too high, or the cooling rate is too fast.- Add a less polar co-solvent (anti-solvent) dropwise to the warm solution until slight turbidity persists, then cool slowly.- Redissolve the oil in a minimum amount of the hot solvent and allow it to cool much more slowly. Seeding with a previously obtained crystal can also induce crystallization.
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or the compound is highly soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again.- If evaporation is not feasible, add an anti-solvent to decrease the solubility of the product.- Try placing the solution in a freezer, but be mindful of the solvent's freezing point.
Product purity is low after recrystallization Impurities are co-crystallizing with the product, or the washing step is inadequate.- Perform a second recrystallization, potentially with a different solvent system.- Ensure the crystals are washed with a small amount of cold, fresh solvent to remove surface impurities. The wash solvent should be one in which the product has low solubility.
Colored impurities persist The impurity is highly colored and present in significant amounts, or it has similar solubility to the product.- Treat the solution with activated charcoal before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the product.- Consider column chromatography if recrystallization is ineffective.
Yield is very low Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution to a lower temperature to maximize crystal formation.- Ensure the filter paper is properly fitted and that all crystals are transferred during filtration. Wash with a minimal amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the methylation of quinoline with dimethyl sulfate. Common impurities can include:

  • Unreacted quinoline: This can be removed by washing the crude product with a non-polar solvent in which quinoline is soluble but the salt is not.

  • Residual dimethyl sulfate: As a toxic and reactive reagent, it is crucial to quench any unreacted dimethyl sulfate, for example, with a dilute aqueous base, before extensive handling.

  • Side-products: Over-methylation or reaction with impurities in the starting materials can lead to other quinolinium salts.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Due to its ionic nature, this compound is soluble in polar solvents and insoluble in non-polar solvents. A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] A common technique for ionic liquids and quaternary ammonium salts is the use of a solvent/anti-solvent system.[2]

  • Good Solvents (for dissolving): Acetonitrile, ethanol, methanol.

  • Good Anti-Solvents (for inducing precipitation): Ethyl acetate, diethyl ether, toluene.[3][4]

A combination of acetonitrile and ethyl acetate has been shown to be effective for the recrystallization of similar quinolinium salts.[2]

Q3: My this compound is a viscous oil or a low-melting solid. How can I handle it for purification?

A3: The low melting point of some ionic liquids can make purification by traditional recrystallization challenging.[5] If the product is an oil at room temperature, attempting to dissolve it in a minimal amount of a suitable hot solvent and then adding an anti-solvent upon cooling can induce crystallization. If it remains an oil, purification via liquid-liquid extraction or column chromatography with a polar stationary phase (like silica or alumina) and an appropriate eluent system might be necessary.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity and detect trace impurities.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol describes a general method for the purification of this compound using acetonitrile as the solvent and ethyl acetate as the anti-solvent.

Materials:

  • Crude this compound

  • Acetonitrile (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot acetonitrile to the flask while stirring to dissolve the crude product completely. The solution should be near saturation.

  • If colored impurities are present, you may add a small amount of activated charcoal and stir for 5-10 minutes.

  • If charcoal was added, hot filter the solution through a fluted filter paper to remove the charcoal.

  • Slowly add ethyl acetate dropwise to the hot, stirred solution until a faint, persistent cloudiness is observed.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Logical Workflow for Troubleshooting Purification

G start Crude 1-Methylquinolinium methyl sulfate dissolve Dissolve in minimal hot solvent (e.g., Acetonitrile) start->dissolve oils_out Product oils out? dissolve->oils_out add_antisolvent Add anti-solvent (e.g., Ethyl Acetate) until turbid oils_out->add_antisolvent No re_dissolve Re-heat to dissolve oil, cool very slowly, seed if possible oils_out->re_dissolve Yes cool Cool slowly to room temperature, then ice bath add_antisolvent->cool crystals_form Crystals form? cool->crystals_form filter_wash Filter and wash with cold anti-solvent crystals_form->filter_wash Yes no_crystals Concentrate solution (evaporate some solvent) or add more anti-solvent crystals_form->no_crystals No check_purity Check purity (NMR, MP) filter_wash->check_purity pure Pure Product check_purity->pure Yes not_pure Recrystallize again (consider different solvent system) check_purity->not_pure No not_pure->dissolve no_crystals->cool re_dissolve->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Strategies to improve the yield and purity of 1-Methylquinolinium methyl sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 1-Methylquinolinium methyl sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Impure quinoline or decomposed dimethyl sulfate. 3. Moisture contamination: Presence of water can hydrolyze dimethyl sulfate.1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor the reaction progress using TLC or NMR. 2. Use high-purity reagents: Purify quinoline by distillation if necessary. Use freshly opened or properly stored dimethyl sulfate. 3. Ensure anhydrous conditions: Dry all glassware and use an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil or Gummy Solid 1. Presence of impurities: Unreacted starting materials or side products can prevent crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent.1. Purify the crude product: Wash the crude product with a non-polar solvent (e.g., diethyl ether, hexane) to remove unreacted quinoline. Perform recrystallization from a suitable solvent system (see Purification section). 2. Thoroughly dry the product: Dry the product under high vacuum for an extended period to remove all traces of solvent.
Discolored Product (Yellow to Brown) 1. Side reactions: Overheating during the reaction can lead to the formation of colored byproducts. 2. Impurities in starting materials: Colored impurities in the quinoline can be carried through to the final product.1. Control reaction temperature: Maintain a consistent and appropriate reaction temperature. Avoid excessive heating. 2. Purify the product: Recrystallization, potentially with the addition of activated carbon, can help remove colored impurities.
Product has a Low Melting Point Presence of impurities: Impurities depress the melting point of a solid.Improve purification: Perform multiple recrystallizations until a sharp and consistent melting point is achieved.
Difficulty in Recrystallization 1. Inappropriate solvent system: The chosen solvent may be too good or too poor at dissolving the product. 2. Product "oiling out": The product separates as a liquid instead of crystals upon cooling.1. Solvent screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common systems for ionic liquids include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/ethyl acetate or isopropanol/diethyl ether. 2. Modify crystallization technique: Ensure the solution is not supersaturated before cooling. Try slow cooling, scratching the inside of the flask, or adding a seed crystal. If oiling out persists, redissolve the oil in the hot solvent and add a small amount of a co-solvent in which the product is less soluble before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the quaternization of the nitrogen atom in quinoline with dimethyl sulfate. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate in an SN2 reaction.

Q2: What are the main safety precautions when working with dimethyl sulfate?

Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. It can be absorbed through the skin and mucous membranes, with effects that may be delayed.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (butyl rubber is recommended), a lab coat, and safety goggles. Have an ammonia solution readily available to neutralize any spills, as it can effectively decompose dimethyl sulfate.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting material (quinoline). A suitable eluent system would be a polar one, such as dichloromethane/methanol. Alternatively, you can take small aliquots from the reaction mixture and analyze them by 1H NMR to observe the appearance of the N-methyl group signal and the disappearance of the quinoline signals.

Q4: What are the likely impurities in the final product?

Common impurities include unreacted quinoline, residual solvents, and moisture. Side products from the reaction of dimethyl sulfate are also possible, though the reaction is generally clean. The purity of ionic liquids is crucial as even small amounts of impurities can significantly alter their physical properties.[2]

Q5: How can I confirm the identity and purity of my this compound?

The identity of the product can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Optimization of reaction time, temperature, and purification may be necessary to achieve desired yield and purity.

Materials:

  • Quinoline

  • Dimethyl sulfate

  • Anhydrous diethyl ether (or other suitable non-polar solvent for washing)

  • Anhydrous ethanol (or other suitable recrystallization solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve quinoline (1 equivalent) in a suitable solvent (e.g., dry toluene or no solvent).

  • Slowly add dimethyl sulfate (1 to 1.1 equivalents) to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • Heat the reaction mixture to a temperature between 60-80°C.

  • Stir the reaction for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate as a solid.

  • Add anhydrous diethyl ether to the flask and stir to precipitate the product fully and to wash away any unreacted quinoline.

  • Collect the solid product by filtration and wash it with several portions of anhydrous diethyl ether.

  • Dry the crude product under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

  • Filter the hot solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Reactants (Quinoline, Dimethyl Sulfate) B Reaction (Heating & Stirring) A->B C Crude Product B->C D Washing (Diethyl Ether) C->D Isolation E Recrystallization (Ethanol) D->E F Pure Product E->F

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield or Purity Issue A Check Reagent Purity Start->A B Verify Anhydrous Conditions Start->B C Optimize Reaction Parameters (Time, Temperature) Start->C A->C B->C D Improve Purification (Recrystallization) C->D End High Yield & Purity Achieved D->End

Caption: Logical troubleshooting steps for optimizing the synthesis of this compound.

References

Identification and removal of common impurities in 1-Methylquinolinium methyl sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylquinolinium methyl sulfate.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Impurities in this compound can typically be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: The most common are quinoline and dimethyl sulfate. Commercial quinoline itself may contain isomers like monomethylquinolines and 2,8-dimethylquinoline.[1] Dimethyl sulfate can contain acidic impurities.[2]

    • Side-Reaction Products: A potential by-product is monomethyl sulfate (MMS), which can be formed during the methylation reaction.[3][4]

  • Degradation Products: These impurities form over time due to the chemical instability of the compound under certain conditions.

    • Hydrolysis Products: this compound can undergo hydrolysis, especially in the presence of moisture. The methyl sulfate anion can hydrolyze to form methanol and sulfuric acid.[5][6] The 1-methylquinolinium cation may also degrade, potentially forming hydroxylated quinoline species.

    • Oxidative Degradation Products: Exposure to oxidizing conditions can lead to the formation of various oxidized derivatives of the quinoline ring, such as quinolones.

    • Photodegradation Products: Quinoline-based compounds can be sensitive to light, leading to the formation of various degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.

Q2: My this compound sample has a brownish tint. What could be the cause?

A2: A brownish discoloration is often an indication of impurities. Quinoline, a potential starting material impurity, is known to turn brown upon exposure to light.[1] The presence of certain degradation products can also contribute to a change in color. It is recommended to purify the sample to remove these colored impurities.

Q3: I am seeing unexpected peaks in my HPLC analysis. How can I identify them?

A3: Unexpected peaks in your HPLC chromatogram likely correspond to the impurities mentioned in Q1. To identify these peaks, you can use the following strategies:

  • Spiking Studies: Inject known standards of potential impurities (e.g., quinoline, dimethyl sulfate) and compare their retention times with the unknown peaks in your sample.

  • LC-MS/MS Analysis: This powerful technique can provide mass-to-charge ratio information, which is invaluable for identifying the molecular weight of the impurities and their fragments, aiding in their structural elucidation. LC-MS/MS is particularly sensitive for detecting genotoxic impurities like dimethyl sulfate and monomethyl sulfate.[3]

  • Forced Degradation Studies: Intentionally degrading a pure sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic) can help you generate and identify potential degradation products.[2][7][8]

Q4: What is the best way to remove impurities from this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. Here are some common techniques:

  • Recrystallization: This is a highly effective method for purifying solid quaternary ammonium salts.[9][10] The key is to select a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For more challenging separations, column chromatography can be employed. Techniques like normal-phase ion-pair chromatography or pH-zone-refining counter-current chromatography have been successfully used for the purification of quaternary ammonium compounds.[3]

  • Precipitation and Washing: In some cases, impurities can be removed by dissolving the crude product in a suitable solvent and then precipitating the pure compound by adding a non-solvent. The precipitate can then be washed to remove any remaining soluble impurities.[1]

Impurity Profile and Purification Data

The following table summarizes hypothetical quantitative data for common impurities in this compound before and after a typical purification process like recrystallization. This data is for illustrative purposes to demonstrate the effectiveness of the purification method.

Impurity CategoryCommon ImpuritiesTypical Level Before Purification (w/w %)Typical Level After Purification (w/w %)Analytical Method
Process-Related Quinoline0.5 - 2.0< 0.1HPLC, GC-MS
Dimethyl sulfate0.1 - 0.5< 0.01LC-MS/MS, GC-MS
Monomethyl sulfate (MMS)0.2 - 1.0< 0.05LC-MS/MS
Degradation Products Hydrolysis ProductsVariable (depends on storage)< 0.1HPLC
Oxidation ProductsVariable (depends on exposure)< 0.1HPLC-MS

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and the detection of common impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Sample Preparation: Prepare a solution of the sample to be analyzed at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Impurity Detection: Compare the chromatogram of the sample to that of the standard. Any additional peaks are potential impurities. Retention times can be compared with known impurity standards if available.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound.

  • Recrystallization solvent (e.g., a mixture of ethanol and ethyl acetate, or isopropanol).

  • Erlenmeyer flask.

  • Heating mantle or hot plate.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Crystallization: As the solution cools, pure crystals of this compound should form.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Workflow and Pathway Diagrams

Impurity_Identification_and_Removal cluster_identification Impurity Identification cluster_removal Impurity Removal Sample Crude 1-Methylquinolinium methyl sulfate Analysis Analytical Testing (HPLC, LC-MS/MS, GC-MS) Sample->Analysis Impurity_Profile Identify and Quantify Impurities: - Starting Materials - By-products - Degradation Products Analysis->Impurity_Profile Purification Select Purification Method: - Recrystallization - Column Chromatography - Precipitation/Washing Impurity_Profile->Purification Based on Impurity Profile Protocol Execute Purification Protocol Purification->Protocol Pure_Product Purified 1-Methylquinolinium methyl sulfate Protocol->Pure_Product Pure_Product->Analysis Verify Purity

Caption: Workflow for the identification and removal of impurities.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Start This compound Hydrolysis_Products Methanol + Sulfuric Acid (from methyl sulfate anion) + Hydroxylated Quinoline Derivatives Start->Hydrolysis_Products H2O Oxidation_Products Quinolones and other oxidized quinoline species Start->Oxidation_Products [O] Photolysis_Products Various Photodegradants Start->Photolysis_Products hν (Light)

Caption: Potential degradation pathways for this compound.

References

Understanding the degradation pathways of 1-Methylquinolinium methyl sulfate under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylquinolinium methyl sulfate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the methyl sulfate anion, which is less likely to affect the 1-Methylquinolinium cation. However, under harsh acidic conditions (e.g., strong acid and high temperature), degradation of the quinolinium ring system may occur, although this is generally considered a stable heterocyclic system.

Q2: What degradation products are anticipated under alkaline conditions?

A2: Alkaline conditions are expected to be more detrimental to the 1-Methylquinolinium cation. The hydroxide ion can act as a nucleophile, leading to the formation of a pseudo-base, which can then undergo further reactions. Potential degradation pathways include ring-opening of the quinolinium system or demethylation.

Q3: How does this compound behave under oxidative stress?

A3: Oxidative stress, typically induced by reagents like hydrogen peroxide, can lead to the formation of N-oxides or hydroxylation of the quinoline ring system. The methyl group attached to the nitrogen is also a potential site for oxidation.

Q4: What is the expected thermal stability of this compound?

A4: N-methylquinolinium salts are generally thermally stable.[1] Decomposition is likely to occur at elevated temperatures, potentially leading to demethylation or fragmentation of the quinolinium ring. The specific decomposition temperature and products would need to be determined experimentally.

Q5: Is this compound sensitive to light?

A5: Quinolinium compounds can be photosensitive.[2] Photolytic degradation may involve radical reactions, leading to a variety of degradation products. It is advisable to protect solutions of this compound from light to minimize photolytic degradation.

Troubleshooting Guides

Problem 1: I am not observing any degradation of this compound under my stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough. Quaternary ammonium salts can be quite stable.[1]

  • Solution:

    • Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).

    • Increase the temperature of the experiment.

    • Extend the duration of the stress testing.

    • For photostability, ensure a light source of sufficient intensity and appropriate wavelength is used, as outlined in ICH Q1B guidelines.[3]

Problem 2: I am observing too much degradation, making it difficult to identify primary degradation products.

  • Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products. The goal of forced degradation is typically to achieve 5-20% degradation.[3][4]

  • Solution:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the experiment.

    • Reduce the exposure time to the stress condition.

    • Analyze samples at multiple time points to track the formation and disappearance of degradation products over time.

Problem 3: I am having difficulty separating the parent compound from its degradation products using HPLC.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of the parent compound and its structurally similar degradation products.

  • Solution:

    • Mobile Phase: Experiment with different mobile phase compositions (e.g., varying the ratio of organic solvent to aqueous buffer), and different organic modifiers (e.g., acetonitrile, methanol). Adjusting the pH of the aqueous phase can significantly impact the retention of ionizable compounds.

    • Column: Try a different stationary phase. A C18 column is a good starting point, but other phases like phenyl-hexyl or a column with a different particle size or pore size might provide better resolution.[2][5]

    • Gradient Elution: If using isocratic elution, switch to a gradient elution to improve the separation of compounds with different polarities.

    • Ion-Pairing Agents: For ionic compounds like this compound, adding an ion-pairing agent to the mobile phase can improve peak shape and retention.

Problem 4: I am unable to identify the structures of the degradation products.

  • Possible Cause: Insufficient data from a single analytical technique.

  • Solution:

    • LC-MS/MS: This is a powerful tool for structural elucidation. The mass-to-charge ratio (m/z) of the parent ion can provide the molecular weight of the degradation product, and the fragmentation pattern (MS/MS) can give clues about its structure.[2][6]

    • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, which can help in determining the elemental composition of the degradation products.

    • NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural information.

    • Forced Degradation of Related Compounds: If standards for suspected degradation products are not available, performing forced degradation on commercially available, structurally related compounds can help in identifying common degradation pathways and products.

Summary of Potential Degradation Under Stress Conditions

Stress ConditionPotential Degradation ProductsRecommended Stressor ConcentrationRecommended TemperatureRecommended Duration
Acidic Hydrolysis Quinolin-1-ium, Methanol, Sulfuric Acid0.1 M - 1 M HClRoom Temperature to 80°C1 - 7 days
Alkaline Hydrolysis 1-Methylquinolin-2(1H)-one, Ring-opened products0.1 M - 1 M NaOHRoom Temperature to 60°C1 - 7 days
Oxidative 1-Methylquinolinium N-oxide, Hydroxylated quinolinium derivatives3% - 30% H₂O₂Room Temperature1 - 7 days
Thermal Demethylated products, Quinoline40°C - 80°C (in solution or solid state)N/A1 - 14 days
Photolytic Complex mixture of radical-derived productsLight exposure (ICH Q1B guidelines)AmbientAs per ICH Q1B

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.[3]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M to 2 M HCl to achieve a final acid concentration of 0.1 M to 1 M.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M to 2 M NaOH to achieve a final base concentration of 0.1 M to 1 M.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% to 60% hydrogen peroxide to achieve a final concentration of 3% to 30%.

    • Thermal Degradation: Store the stock solution (for degradation in solution) or the solid compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Incubation: Incubate the stressed samples for a predetermined period (e.g., 1, 3, 5, 7 days). For thermal and hydrolytic stress, the incubation can be done in a water bath or oven. For photolytic stress, a photostability chamber should be used.

  • Neutralization: For acidic and alkaline hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound, likely around 254 nm and 315 nm for quinolinium systems).

LC-MS/MS Analysis for Structural Elucidation

For the identification of unknown degradation products, the same HPLC method can be used with a mass spectrometer as the detector.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Scan Mode: Full scan to identify the m/z of degradation products.

  • MS/MS Scan Mode: Product ion scan of the m/z of interest to obtain fragmentation patterns for structural elucidation.

Visualizations

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative 1-Methylquinolinium 1-Methylquinolinium Quinolin-1-ium Quinolin-1-ium 1-Methylquinolinium->Quinolin-1-ium H+ / H2O 1-Methylquinolin-2(1H)-one 1-Methylquinolin-2(1H)-one 1-Methylquinolinium->1-Methylquinolin-2(1H)-one OH- Ring-opened_products Ring-opened_products 1-Methylquinolinium->Ring-opened_products OH- (harsh) N-Oxide N-Oxide 1-Methylquinolinium->N-Oxide [O] Hydroxylated_products Hydroxylated_products 1-Methylquinolinium->Hydroxylated_products [O]

Caption: Proposed degradation pathways of 1-Methylquinolinium under stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1-1M HCl, RT-80°C) Prepare_Stock->Acid Alkali Alkaline (0.1-1M NaOH, RT-60°C) Prepare_Stock->Alkali Oxidative Oxidative (3-30% H2O2, RT) Prepare_Stock->Oxidative Thermal Thermal (40-80°C) Prepare_Stock->Thermal Photolytic Photolytic (ICH Q1B) Prepare_Stock->Photolytic Neutralize Neutralize (if applicable) Acid->Neutralize Alkali->Neutralize HPLC_UV HPLC-UV Analysis Oxidative->HPLC_UV Thermal->HPLC_UV Photolytic->HPLC_UV Neutralize->HPLC_UV LC_MS LC-MS/MS for Identification HPLC_UV->LC_MS Data_Analysis Data Analysis and Pathway Elucidation LC_MS->Data_Analysis

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Logic Start Start Observe_Degradation Observe Degradation? Start->Observe_Degradation Increase_Stress Increase Stressor Conc., Temp., or Duration Observe_Degradation->Increase_Stress No Acceptable_Degradation 5-20% Degradation? Observe_Degradation->Acceptable_Degradation Yes Increase_Stress->Observe_Degradation Decrease_Stress Decrease Stressor Conc., Temp., or Duration Acceptable_Degradation->Decrease_Stress No (>20%) Proceed_Analysis Proceed to Analysis Acceptable_Degradation->Proceed_Analysis Yes Decrease_Stress->Observe_Degradation

Caption: Troubleshooting logic for achieving optimal degradation.

References

Optimization of reaction conditions for catalysis with 1-Methylquinolinium methyl sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalysis using 1-Methylquinolinium methyl sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary catalytic applications?

A1: this compound is a quaternary ammonium salt, a class of compounds frequently employed as phase-transfer catalysts (PTCs).[1] In phase-transfer catalysis, the catalyst facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs.[1] This allows reactions between reagents in immiscible phases to proceed at a much faster rate. Common applications of PTCs include nucleophilic substitution reactions (such as the Williamson ether synthesis), oxidation reactions, and the generation of carbenes for addition reactions.

Q2: How does this compound work as a phase-transfer catalyst?

A2: The positively charged nitrogen in the 1-methylquinolinium cation forms an ion pair with an anionic reactant in the aqueous phase. The organic nature of the quinolinium ring makes this new ion pair soluble in the organic phase. Once in the organic phase, the anion is more "naked" and highly reactive, readily participating in the desired reaction. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle.

Q3: What are the key parameters to consider when optimizing a reaction with this compound?

A3: Several factors influence the efficiency of phase-transfer catalysis. These include:

  • Catalyst Concentration: Typically, a catalytic amount (1-10 mol%) is sufficient. Higher concentrations do not always lead to better results and can complicate product purification.

  • Stirring Speed: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of phase transfer.

  • Solvent Choice: The organic solvent should have low polarity to ensure phase separation from the aqueous layer but also be able to dissolve the organic substrate.

  • Temperature: Reaction rates generally increase with temperature. However, the stability of the reactants, products, and the catalyst itself should be considered.

  • Concentration of Aqueous Reactants: Using a saturated aqueous solution of the inorganic reactant can enhance the transfer of the reactive anion into the organic phase.

Q4: Is this compound recyclable?

A4: In principle, as a phase-transfer catalyst, this compound can be recovered and reused. Being an ionic liquid, it has negligible vapor pressure, which aids in its recovery. After the reaction, the catalyst will primarily reside in the aqueous phase, which can be separated, and the catalyst can potentially be reused after product extraction from the organic phase. However, catalyst poisoning or degradation can occur, affecting its reusability.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inefficient phase transfer. 2. Low intrinsic reactivity of the reactants. 3. Catalyst deactivation or poisoning. 4. Insufficient concentration of the aqueous reactant.1. Increase stirring speed to improve mixing. 2. Consider a different organic solvent that may better solubilize the catalyst-anion pair. 3. Increase the reaction temperature in increments of 10°C. 4. Ensure the aqueous phase is saturated with the inorganic salt. 5. Increase the catalyst loading to 5-10 mol%.
Formation of byproducts 1. Side reactions due to high temperature. 2. The organic substrate is sensitive to the basic conditions of the aqueous phase. 3. The catalyst itself is reacting.1. Lower the reaction temperature. 2. Use a less concentrated base in the aqueous phase or a different base altogether. 3. Check for catalyst stability under the reaction conditions. Consider a more robust PTC if necessary.
Difficult phase separation after reaction 1. Formation of an emulsion. 2. The catalyst structure is acting as a surfactant.1. Add a small amount of a saturated brine solution to help break the emulsion. 2. Centrifuge the mixture to aid phase separation. 3. In future experiments, consider using a less polar organic solvent.
Product is contaminated with the catalyst 1. The catalyst has some solubility in the organic phase. 2. Incomplete phase separation.1. Wash the organic phase with water or brine several times to extract the catalyst. 2. If the product is stable, consider a silica gel plug filtration to remove the polar catalyst.

Experimental Protocols

Example Protocol: Williamson Ether Synthesis of Benzyl Propyl Ether

This protocol describes the synthesis of benzyl propyl ether from benzyl chloride and propanol under phase-transfer catalysis conditions.

Materials:

  • Benzyl chloride

  • n-Propanol

  • Sodium hydroxide (NaOH)

  • This compound

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydroxide (e.g., 5 g) to deionized water (e.g., 20 mL) and stir until dissolved to create a concentrated aqueous solution.

  • Addition of Organic Phase: To the flask, add a solution of n-propanol (e.g., 1 equivalent) and benzyl chloride (e.g., 1.2 equivalents) in toluene (e.g., 50 mL).

  • Catalyst Addition: Add this compound (e.g., 5 mol% relative to n-propanol).

  • Reaction: Heat the two-phase mixture to a desired temperature (e.g., 80°C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain pure benzyl propyl ether.

Optimization Parameters for the Williamson Ether Synthesis

The following table summarizes key parameters that can be varied to optimize the yield and reaction time for the synthesis of benzyl propyl ether.

ParameterRange to InvestigateRationale
Catalyst Loading (mol%) 1 - 10To find the minimum effective amount of catalyst for cost-efficiency and to minimize purification challenges.
Temperature (°C) 60 - 100To balance reaction rate with potential side reactions and solvent loss.
NaOH Concentration (wt%) 20 - 50A higher concentration of the base can increase the concentration of the alkoxide, potentially increasing the reaction rate.
Stirring Speed (rpm) 500 - 1200To ensure efficient mixing and maximize the interfacial surface area for phase transfer.

Visualizations

Below are diagrams illustrating the key concepts and workflows discussed.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aq Prepare Aqueous Phase (e.g., NaOH in H₂O) combine Combine Phases & Add Catalyst prep_aq->combine prep_org Prepare Organic Phase (Substrates in Solvent) prep_org->combine react Heat & Stir Vigorously combine->react monitor Monitor Reaction (TLC/GC) react->monitor separate Separate Phases monitor->separate Reaction Complete wash Wash Organic Phase separate->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify ptc_mechanism aq_phase Aqueous Phase org_phase Organic Phase Q_X Q⁺X⁻ (Catalyst) Q_Y Q⁺Y⁻ (Active Catalyst) Q_X->Q_Y Anion Exchange at Interface M_Y M⁺Y⁻ (Reactant) R_Y R-Y (Product) Q_Y->R_Y Reaction in Organic Phase R_Z R-Z (Substrate) R_Y->Q_X Catalyst Regeneration M_X M⁺X⁻ (Byproduct)

References

Addressing stability issues of 1-Methylquinolinium methyl sulfate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 1-Methylquinolinium methyl sulfate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. The quinolinium ring system and the methyl sulfate anion can both be susceptible to degradation under certain conditions.

Q2: What is the expected shelf-life of a this compound aqueous solution?

A2: The shelf-life is highly dependent on the storage conditions. For optimal stability, aqueous solutions should be freshly prepared. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C), protected from light, and at a neutral or slightly acidic pH. Long-term storage of aqueous solutions is generally not recommended due to the potential for hydrolysis.

Q3: Are there any visible signs of degradation in my aqueous solution?

A3: Degradation of this compound may not always result in visible changes. However, a change in color (e.g., yellowing) or the formation of precipitates could indicate degradation. It is crucial to rely on analytical methods for an accurate assessment of stability.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Prepare aqueous solutions fresh on the day of use.

  • Buffer the solution to a slightly acidic to neutral pH (e.g., pH 4-7).

  • Protect the solution from light by using amber vials or covering the container with aluminum foil.

  • Maintain a controlled, low temperature if the experimental conditions allow.

  • Avoid high temperatures for extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of this compound in the aqueous stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared solution, verify its concentration and purity using a validated analytical method (e.g., HPLC) before use.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.
Discoloration of the aqueous solution. Photodegradation or pH-induced degradation.Ensure the solution is protected from light at all times. Verify the pH of the solution and adjust if necessary.
Precipitate formation in the solution. Formation of insoluble degradation products or change in solubility due to pH or temperature shifts.Characterize the precipitate to identify its nature. Review the solution preparation and storage conditions. Consider the use of a co-solvent if solubility is a persistent issue, but validate its compatibility and impact on stability.

Stability Profile of this compound

While specific quantitative data for this compound is not extensively available in public literature, the stability can be inferred from the behavior of related N-alkylquinolinium and methyl sulfate compounds. The following table summarizes the expected stability under various stress conditions.

Stress Condition Expected Degradation Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderate to HighHydrolysis of the methyl sulfate anion to methanol and sulfuric acid. Potential for hydrolysis of the quinolinium ring at elevated temperatures.
Neutral (e.g., Water) Low to ModerateSlow hydrolysis of the methyl sulfate anion.
Alkaline (e.g., 0.1 M NaOH) HighRapid hydrolysis of the methyl sulfate anion. Potential for nucleophilic attack on the quinolinium ring, leading to ring-opened products or hydroxylated derivatives.
Oxidative (e.g., 3% H₂O₂) ModerateOxidation of the quinolinium ring, potentially leading to N-oxide or hydroxylated species.
Thermal (e.g., 60°C) Moderate to HighAcceleration of hydrolysis and other degradation pathways.
Photolytic (e.g., UV light) Moderate to HighPhotodegradation of the quinolinium ring system.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours in a light-protected container.

    • Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber (ICH Q1B conditions) for a specified duration. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products, process impurities, and other excipients.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure separation of all potential impurities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Program (Example):

    • 0-5 min: 95% Aqueous, 5% Organic

    • 5-20 min: Gradient to 50% Aqueous, 50% Organic

    • 20-25 min: Gradient to 95% Aqueous, 5% Organic

    • 25-30 min: Re-equilibration at 95% Aqueous, 5% Organic

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is useful for initial method development).

  • Injection Volume: 10 µL.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze samples from forced degradation studies to demonstrate that the peak for this compound is free from interference from degradation products. Peak purity analysis using a PDA detector is recommended.

    • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Degradation_Pathway MQS 1-Methylquinolinium methyl sulfate MQ_ion 1-Methylquinolinium Cation MQS->MQ_ion Dissociation MS_ion Methyl Sulfate Anion MQS->MS_ion Dissociation Hydrolysis_Products Hydrolysis Products (e.g., 1-Methyl-2-quinolone) MQ_ion->Hydrolysis_Products Hydrolysis (Alkaline pH) Oxidation_Products Oxidation Products (e.g., N-oxide, hydroxylated quinolines) MQ_ion->Oxidation_Products Oxidation (e.g., H₂O₂) Photodegradation_Products Photodegradation Products (e.g., ring-opened species) MQ_ion->Photodegradation_Products Photolysis (UV light) Methanol Methanol MS_ion->Methanol Hydrolysis (Acid/Base) Sulfuric_Acid Sulfuric Acid MS_ion->Sulfuric_Acid Hydrolysis (Acid/Base) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_development Method Development Stock_Solution Prepare Stock Solution of this compound Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Conditions->HPLC_Analysis Data_Evaluation Evaluate Data (Purity, Degradants) HPLC_Analysis->Data_Evaluation Method_Development Develop HPLC Method Method_Validation Validate Method (ICH Q2) Method_Development->Method_Validation Method_Validation->HPLC_Analysis Validated Method

Troubleshooting unexpected side reactions in 1-Methylquinolinium methyl sulfate-mediated processes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methylquinolinium methyl sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected side reactions and optimizing their experimental outcomes. The following guides and FAQs are based on established principles of methylation chemistry and common issues encountered with related methylating agents.

Troubleshooting Guide: Unexpected Side Reactions

This guide addresses specific issues that may arise during reactions involving this compound, providing potential causes and recommended solutions.

Question 1: My reaction is producing a low yield of the desired methylated product, and I observe the formation of methanol and quinoline in my reaction mixture.

Possible Cause: Hydrolysis of this compound. Like other alkyl sulfates, this compound can be susceptible to hydrolysis, especially in the presence of water. This reaction consumes the methylating agent and reduces the yield of your desired product. The hydrolysis proceeds at a very slow rate under neutral pH conditions but is catalyzed by both acids and alkalis.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Control pH: If your reaction conditions permit, maintaining a neutral pH can help minimize acid or base-catalyzed hydrolysis.[1]

  • Solvent Choice: Select a solvent that is compatible with your reaction and can be thoroughly dried.

Question 2: I am observing the formation of multiple methylated products, including di- or tri-methylated species, when I only expect mono-methylation.

Possible Cause: Over-methylation of the substrate. If your substrate has multiple nucleophilic sites (e.g., primary amines, diols), and a sufficient excess of this compound is used, or reaction times are prolonged, unintended multiple methylations can occur.

Recommended Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Start with a 1:1 molar ratio of your substrate to this compound and adjust as needed based on your results.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the desired mono-methylated product is maximized. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

  • Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to block unwanted methylation at specific positions.

Question 3: My reaction mixture has developed an unexpected color (e.g., yellow, brown), which is complicating purification.

Possible Cause: Decomposition of the quinolinium moiety or side reactions involving impurities. The quinolinium ring system can be susceptible to decomposition under certain conditions, potentially forming colored byproducts. Alternatively, impurities in the starting material or solvent could be reacting to form colored species.

Recommended Solutions:

  • Purity of Starting Materials: Ensure the purity of your this compound and substrate. The supplier of this compound may not provide detailed analytical data for this rare chemical, so it is the user's responsibility to confirm its purity.[2]

  • Reaction Conditions: Avoid harsh reaction conditions such as high temperatures or strong acids/bases unless necessary for your transformation.

  • Degassing Solvents: If you suspect oxidative decomposition, degassing your solvent prior to use may be beneficial.

Question 4: I am trying to methylate a primary amine, but I am getting a mixture of the secondary amine, tertiary amine, and even a quaternary ammonium salt.

Possible Cause: Stepwise methylation of the amine. Primary amines, once methylated to a secondary amine, can be further methylated to a tertiary amine and then to a quaternary ammonium salt.[3] The relative rates of these successive methylations will determine the product distribution.

Recommended Solutions:

  • Control Stoichiometry and Addition Rate: Use a limited amount of this compound (e.g., 1.0 equivalent or slightly less). Consider slow addition of the methylating agent to the reaction mixture to maintain a low concentration and favor mono-methylation.

  • Use of a Bulky Base: Employing a sterically hindered, non-nucleophilic base can sometimes help to selectively deprotonate the primary amine without promoting further reaction of the more substituted amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of methylation with this compound?

A1: this compound is expected to act as a methylating agent primarily through an SN2 (bimolecular nucleophilic substitution) mechanism.[2] In this process, a nucleophile attacks the electrophilic methyl group, with methyl sulfate acting as the leaving group.

Q2: How can I quench a reaction containing residual this compound?

A2: Reactions with residual methylating agents can often be quenched by the addition of a nucleophilic scavenger. Aqueous solutions of bases like sodium hydroxide can be used to hydrolyze the remaining methyl sulfate.[2] The addition of a primary or secondary amine, such as ammonia or diethylamine, can also consume the excess reagent.

Q3: Is this compound sensitive to air or moisture?

A3: While specific stability data for this compound is limited, related compounds like dimethyl sulfate are sensitive to moisture and can hydrolyze.[2] It is best practice to handle this compound under anhydrous conditions and store it in a tightly sealed container in a dry environment.

Q4: Can the methyl sulfate counter-ion interfere with my reaction?

A4: The methyl sulfate anion is generally considered a good leaving group and is relatively non-nucleophilic.[4] However, in certain contexts, it could potentially act as a weak nucleophile or a base, depending on the specific reaction conditions and the reactivity of other species present.

Data Summary

Due to the limited availability of specific quantitative data for side reactions of this compound, the following table provides a qualitative summary of potential side reactions based on the known chemistry of related methyl sulfates.

Side Reaction Substrate/Condition Potential Byproducts Mitigation Strategy
HydrolysisPresence of water, acid, or baseMethanol, Quinoline, Sulfuric acidUse anhydrous conditions, control pH
Over-methylationSubstrates with multiple nucleophilic sitesDi-, tri-, or poly-methylated productsControl stoichiometry, reaction time, and temperature
DecompositionHigh temperature, strong acid/baseColored impurities, undefined byproductsUse milder reaction conditions, ensure starting material purity
Reaction with SolventNucleophilic solvents (e.g., alcohols)Ether byproducts (e.g., dimethyl ether if in methanol)Choose a non-nucleophilic solvent

Experimental Protocols

Protocol 1: General Procedure for O-Methylation of a Phenol

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 mmol) and a suitable non-nucleophilic base (e.g., potassium carbonate, 1.5 mmol) to a flask containing a stir bar and anhydrous solvent (e.g., DMF or acetonitrile, 5 mL).

  • Addition of Methylating Agent: Dissolve this compound (1.1 mmol) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench any excess methylating agent with an aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Monitoring for Hydrolysis by ¹H NMR

  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample immediately after preparation.

  • Introduction of Water: Add a controlled amount of D₂O to the NMR tube.

  • Time-course Analysis: Acquire ¹H NMR spectra at regular intervals. The appearance and growth of a signal corresponding to methanol alongside the decrease in the intensity of the methyl peaks of the starting material would indicate hydrolysis.

Visualizations

troubleshooting_workflow start Unexpected Reaction Outcome low_yield Low Yield of Desired Product start->low_yield multiple_products Formation of Multiple Products start->multiple_products color_formation Color Formation start->color_formation cause_hydrolysis Possible Cause: Hydrolysis low_yield->cause_hydrolysis cause_overmethylation Possible Cause: Over-methylation multiple_products->cause_overmethylation cause_decomposition Possible Cause: Decomposition color_formation->cause_decomposition solution_anhydrous Solution: Use Anhydrous Conditions cause_hydrolysis->solution_anhydrous solution_stoichiometry Solution: Control Stoichiometry cause_overmethylation->solution_stoichiometry solution_purity Solution: Ensure Purity cause_decomposition->solution_purity

Caption: Troubleshooting workflow for unexpected reaction outcomes.

methylation_pathway cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway R_NH2 R-NH₂ (Primary Amine) R_NHMe R-NHMe (Desired Secondary Amine) R_NH2->R_NHMe + Me⁺ R_NMe2 R-NMe₂ (Tertiary Amine) R_NHMe->R_NMe2 + Me⁺ R_NMe3_plus R-NMe₃⁺ (Quaternary Ammonium) R_NMe2->R_NMe3_plus + Me⁺ MQMS 1-Methylquinolinium methyl sulfate (Me⁺ source) MQMS->R_NH2 MQMS->R_NHMe MQMS->R_NMe2

Caption: Reaction pathways for the methylation of a primary amine.

References

Techniques for managing the viscosity of 1-Methylquinolinium methyl sulfate in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylquinolinium methyl sulfate. The information provided is intended to help manage the viscosity of this ionic liquid in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its viscosity a consideration?

This compound is an ionic liquid (IL), a salt that is liquid below 100°C. Like many ionic liquids, it can be highly viscous, which can present challenges in handling, such as pipetting, mixing, and pumping.[1][2][3][4][5] Managing its viscosity is crucial for ensuring accurate and reproducible experimental results.

Q2: What factors influence the viscosity of this compound?

The viscosity of ionic liquids like this compound is primarily influenced by:

  • Temperature: Viscosity decreases significantly as temperature increases.

  • Presence of Solvents: The addition of co-solvents, particularly polar aprotic solvents, can reduce viscosity.

  • Water Content: Even small amounts of water can lead to a significant decrease in viscosity.

  • Purity: Impurities can alter the intermolecular forces and thus the viscosity.

Q3: Is there a recommended temperature range for working with this compound to lower its viscosity?

Q4: Can I dilute this compound to reduce its viscosity?

Yes, dilution with a suitable solvent is a common and effective method. The choice of solvent will depend on your experimental requirements. Common choices for ionic liquids include acetonitrile, dimethyl sulfoxide (DMSO), and other polar aprotic solvents. It is essential to ensure the chosen solvent does not interfere with your experiment.

Troubleshooting Guide

Problem Possible Causes Solutions
Difficulty in accurately pipetting this compound. High viscosity of the neat ionic liquid.1. Use Positive-Displacement Pipettes: These are designed for viscous and dense liquids and provide better accuracy.2. Employ the Reverse Pipetting Technique: This minimizes the effect of viscosity on the aspirated and dispensed volume.3. Adjust Pipetting Speed: Use a slow aspiration and dispensing speed to allow the viscous liquid to move without introducing air bubbles.4. Cut the Pipette Tip: For very high viscosity, widening the tip opening can help.
Incomplete mixing with other reagents. High viscosity prevents efficient diffusion and mixing.1. Increase Temperature: Gently heat the mixture while stirring to lower the viscosity and promote homogeneity.2. Use a Co-solvent: Dissolve the this compound in a low-viscosity, compatible solvent before adding other reagents.3. Mechanical Agitation: Use a vortex mixer or sonicator to ensure thorough mixing.
Inconsistent results between experiments. Variations in the viscosity of this compound due to differing conditions.1. Control Temperature: Ensure all experiments are conducted at the same, controlled temperature.2. Control Water Content: Store and handle the ionic liquid in a dry atmosphere (e.g., in a glovebox or desiccator) to prevent water absorption, which can alter viscosity.3. Pre-prepare a Stock Solution: If using a solvent, prepare a larger batch of the solution to be used across all experiments to ensure consistency.
Clogging of tubing or flow systems. High viscosity at ambient temperature.1. Heat the Tubing: Use heating tape or a heated bath to warm the tubing through which the ionic liquid is flowing.2. Dilute the Ionic Liquid: Prepare a solution of the ionic liquid in a suitable solvent to lower its viscosity before introducing it into the flow system.

Quantitative Data

Since specific viscosity data for this compound is not publicly available, the following table provides an illustrative example of how temperature typically affects the viscosity of a structurally similar ionic liquid, 1-ethyl-3-methylimidazolium ethyl sulfate. This demonstrates the general trend you can expect.

Temperature (°C)Viscosity (mPa·s)
20112
4045
6023
8013

This data is for illustrative purposes and is based on a similar ionic liquid. Actual values for this compound may differ.

Experimental Protocols

Protocol 1: Viscosity Reduction by Heating
  • Place a sample of this compound in a temperature-controlled heating block or water bath.

  • Set the desired temperature (e.g., 50°C).

  • Allow the sample to equilibrate for at least 30 minutes.

  • Once the viscosity is reduced, the sample can be more easily handled for pipetting or mixing.

  • Ensure that all subsequent steps where viscosity is critical are also performed at this elevated temperature.

Protocol 2: Viscosity Reduction by Dilution
  • Determine a solvent that is compatible with your experimental system (e.g., acetonitrile).

  • Prepare a stock solution of this compound in the chosen solvent to a specific concentration (e.g., 1 M).

  • To do this, weigh the required amount of this compound and add the solvent to the desired final volume in a volumetric flask.

  • Mix thoroughly using a magnetic stirrer or vortex mixer until the ionic liquid is fully dissolved and the solution is homogeneous.

  • This solution will have a significantly lower viscosity than the neat ionic liquid and can be used in your experiments.

Visualizations

experimental_workflow cluster_heating Viscosity Reduction by Heating cluster_dilution Viscosity Reduction by Dilution start_heat High Viscosity IL heat Heat to 50-80°C start_heat->heat handle Handle/Pipette heat->handle end_heat Low Viscosity IL handle->end_heat start_dilute High Viscosity IL dilute Add Co-Solvent start_dilute->dilute mix Mix Thoroughly dilute->mix end_dilute Low Viscosity Solution mix->end_dilute

Caption: Experimental workflows for reducing the viscosity of this compound.

troubleshooting_logic cluster_solutions Potential Solutions issue Viscosity-Related Issue (e.g., Pipetting Error) heating Increase Temperature issue->heating dilution Use a Co-Solvent issue->dilution technique Change Handling Technique (e.g., Reverse Pipetting) issue->technique check_compatibility Is the solution compatible with the experiment? heating->check_compatibility dilution->check_compatibility implement Implement Solution technique->implement check_compatibility->issue No, try another solution check_compatibility->implement Yes

Caption: Logical workflow for troubleshooting viscosity-related issues.

References

Preventing hydrolysis of 1-Methylquinolinium methyl sulfate during prolonged reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methylquinolinium methyl sulfate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of this compound during prolonged reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected, and I observe the formation of byproducts. Could hydrolysis of this compound be the cause?

A1: Yes, low yields and unexpected byproducts are common indicators of the hydrolysis of this compound. The compound can hydrolyze via two main pathways: cleavage of the methyl sulfate anion and degradation of the 1-methylquinolinium cation. Hydrolysis of the methyl sulfate anion produces methanol and sulfuric acid, which can alter the pH of your reaction mixture and catalyze further degradation. The 1-methylquinolinium cation is generally stable but can be susceptible to degradation under harsh conditions, such as high pH or elevated temperatures, especially during prolonged reaction times. We recommend analyzing your reaction mixture for the presence of methanol, a change in pH, and potential degradation products of the quinolinium moiety.

Q2: I've noticed a drop in the pH of my reaction mixture over time. Is this related to the hydrolysis of this compound?

A2: A decrease in pH is a strong indication that the methyl sulfate anion is undergoing hydrolysis. This reaction produces sulfuric acid, which will acidify your reaction medium. This change in pH can be detrimental as the hydrolysis of methyl sulfate is catalyzed by acidic conditions, leading to an autocatalytic degradation loop. It is crucial to monitor and control the pH of your reaction, especially if it is running for an extended period.

Q3: My reaction requires a basic environment, but I'm concerned about the stability of the 1-methylquinolinium cation. What are the risks?

A3: While the 1-methylquinolinium cation is permanently charged and does not have an acidic proton to be removed by a base, it can be susceptible to degradation under strongly alkaline conditions (high pH), especially at elevated temperatures. This degradation can occur through nucleophilic attack by hydroxide ions on the quinolinium ring system. If your protocol requires basic conditions, we advise using the mildest base possible and maintaining the lowest effective temperature to minimize degradation.

Q4: How can I confirm that hydrolysis is occurring in my reaction?

A4: The most effective way to confirm and quantify hydrolysis is through analytical techniques. We recommend using High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the concentration of this compound over time. The appearance of new peaks corresponding to degradation products can confirm hydrolysis. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in situ, allowing for the detection of both the disappearance of starting material and the appearance of hydrolysis products like methanol.

Frequently Asked Questions (FAQs)

What is the primary mechanism of hydrolysis for this compound?

This compound has two components susceptible to hydrolysis: the methyl sulfate anion and the 1-methylquinolinium cation. The methyl sulfate anion hydrolyzes to methanol and sulfuric acid, a reaction catalyzed by both acids and bases. The 1-methylquinolinium cation is generally more stable but can degrade under harsh conditions like high pH and elevated temperatures.

What are the ideal storage conditions for this compound to prevent hydrolysis?

To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry place. The use of a desiccator is recommended to protect it from atmospheric moisture.

Can I use protic solvents for my reaction with this compound?

While some reactions may necessitate protic solvents, they can facilitate hydrolysis. If your reaction is sensitive to water, it is highly recommended to use a dry, polar aprotic solvent. If a protic solvent is unavoidable, ensure it is anhydrous and consider using a desiccant in the reaction setup.

At what pH range is the methyl sulfate anion most stable?

Studies on similar alkyl sulfates have shown that the hydrolysis rate is at its minimum in a broad pH range of approximately 4 to 12 under ambient temperatures. However, the rate increases significantly in strongly acidic or basic conditions.

Preventing Hydrolysis: Key Strategies

To minimize the hydrolysis of this compound in your reactions, consider the following strategies:

  • Solvent Selection: The choice of solvent is critical. Water and other protic solvents can act as nucleophiles and promote hydrolysis. Whenever possible, use dry, polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can dissolve the salt without participating in hydrolysis.

  • Control of pH: Maintain a neutral to slightly acidic pH (around 4-7) to minimize both acid- and base-catalyzed hydrolysis of the methyl sulfate anion. If your reaction requires basic conditions, use the weakest base possible and carefully monitor the reaction for signs of degradation.

  • Temperature Management: Higher temperatures accelerate the rate of hydrolysis. Conduct your reactions at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Use of Desiccants: To remove trace amounts of water from your reaction mixture, consider adding an inert desiccant. Molecular sieves (3Å or 4Å) are a good choice as they are effective at scavenging water without interfering with most reactions.

  • Inert Atmosphere: For very sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Quantitative Data on Hydrolysis

The following table summarizes kinetic data for the hydrolysis of the methyl sulfate anion under various conditions. This data can help you estimate the stability of the anion in your reaction setup.

ConditionRate Constant (k)Half-life (t½)Temperature (°C)Reference
Uncatalyzed (Neutral pH)2 x 10⁻¹¹ s⁻¹~1,100 years25
1 M KOH8.3 x 10⁻⁸ s⁻¹~97 days25
pH 7.40.074 days⁻¹~9.4 daysNot Specified
pH 8.00.28 days⁻¹~2.5 daysNot Specified

Note: The data for pH 7.4 and 8.0 are for a different ester but illustrate the significant impact of a small pH change in the alkaline region.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Hydrolysis

This protocol provides a general workflow for a reaction using this compound where hydrolysis is a concern.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Use anhydrous grade polar aprotic solvent (e.g., acetonitrile).

    • If using a desiccant, activate molecular sieves (4Å) by heating under vacuum.

  • Reaction Setup:

    • Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).

    • To the reaction flask, add the desired amount of this compound and any other solid reagents.

    • If used, add the activated molecular sieves.

    • Add the anhydrous polar aprotic solvent via a syringe.

    • Stir the mixture at the desired temperature.

  • Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or NMR.

  • Work-up:

    • Upon completion, quench the reaction as required by your specific protocol.

    • Proceed with the extraction and purification of your product.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This HPLC method can be used to separate and quantify this compound from its potential hydrolysis products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 313 nm (for the quinolinium moiety).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve of this compound in the reaction solvent.

    • At specified time points, withdraw an aliquot from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a neutralizing agent).

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample and analyze the chromatogram. The decrease in the area of the this compound peak and the appearance of new peaks will indicate hydrolysis.

Visualizations

Hydrolysis_Pathway cluster_cation Cation Degradation cluster_anion Anion Hydrolysis MQS 1-Methylquinolinium Methyl Sulfate MQ_ion 1-Methylquinolinium Cation MQS->MQ_ion MS_ion Methyl Sulfate Anion MQS->MS_ion H2O H₂O cluster_anion cluster_anion H2O->cluster_anion cluster_cation cluster_cation H2O->cluster_cation Deg_Products Degradation Products MQ_ion->Deg_Products High pH, High Temp MeOH Methanol MS_ion->MeOH H2SO4 Sulfuric Acid MS_ion->H2SO4 MS_ion->H2SO4 H⁺/OH⁻ catalysis

Caption: Hydrolysis pathways of this compound.

Troubleshooting_Workflow Start Low Reaction Yield or Unexpected Byproducts Check_pH Monitor Reaction pH Start->Check_pH pH_Drop pH Decreasing? Check_pH->pH_Drop Analyze Analyze for Hydrolysis Products (HPLC, NMR) Hydrolysis_Confirmed Hydrolysis Confirmed? Analyze->Hydrolysis_Confirmed pH_Drop->Analyze No Anion_Hydrolysis Anion Hydrolysis Likely pH_Drop->Anion_Hydrolysis Yes Cation_Degradation Cation Degradation Possible Hydrolysis_Confirmed->Cation_Degradation Yes Implement_Solutions Implement Preventative Measures: - Use Aprotic Solvent - Control Temperature - Use Desiccants Hydrolysis_Confirmed->Implement_Solutions No, but be cautious Anion_Hydrolysis->Analyze Cation_Degradation->Implement_Solutions End Re-run Experiment Implement_Solutions->End

Caption: Troubleshooting workflow for suspected hydrolysis.

Prevention_Logic cluster_factors Factors Promoting Hydrolysis cluster_solutions Preventative Measures Water Presence of Water (Protic Solvents) Aprotic_Solvent Use Dry Aprotic Solvents Water->Aprotic_Solvent Counteract with Desiccants Use Desiccants Water->Desiccants Counteract with High_Temp High Temperature Temp_Control Lower Reaction Temperature High_Temp->Temp_Control Counteract with Extreme_pH Extreme pH (Acidic or Basic) pH_Control Maintain Neutral pH Extreme_pH->pH_Control Counteract with Goal Prevent Hydrolysis Aprotic_Solvent->Goal Temp_Control->Goal pH_Control->Goal Desiccants->Goal

Caption: Logical relationships between hydrolysis factors and preventative measures.

Protocols for the regeneration and recycling of 1-Methylquinolinium methyl sulfate as a solvent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the regeneration and recycling of 1-Methylquinolinium methyl sulfate as a solvent. The following information is based on established principles for ionic liquid purification and should be adapted and optimized for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why is it important to regenerate and recycle this compound?

A1: Regenerating and recycling this compound is crucial for several reasons. Economically, it reduces the high costs associated with ionic liquids, making their use in large-scale industrial processes more viable.[1] Environmentally, recycling minimizes waste and reduces the potential ecological impact of the solvent.[1][2]

Q2: What are the common impurities found in used this compound?

A2: Common impurities can include residual reactants, byproducts from the chemical reaction, dissolved organic compounds, and water absorbed from the atmosphere.[3][4][5] Halide residues from the synthesis process can also be present and may affect the solvent's performance.[6]

Q3: What are the primary methods for regenerating ionic liquids like this compound?

A3: The most common methods for ionic liquid recovery include distillation, extraction, adsorption, membrane separation, and crystallization.[1][7][8] The choice of method depends on the nature of the impurities and the properties of the ionic liquid itself.

Q4: Can this compound be regenerated multiple times?

A4: Yes, one of the key advantages of ionic liquids is their potential for multiple recovery and reuse cycles without a significant decrease in activity, which is essential for economic and environmental sustainability.[9] However, the efficiency of regeneration and the purity of the recycled solvent should be monitored after each cycle.

Q5: How does the hydrophilicity of this compound affect the choice of recycling method?

A5: The hydrophilicity or hydrophobicity of an ionic liquid is a critical factor in determining the appropriate recycling process.[10] For a hydrophilic ionic liquid, methods like extraction with a non-polar organic solvent to remove organic impurities or specialized membrane filtration might be more suitable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete removal of volatile organic impurities after distillation. - Insufficient vacuum.- Distillation temperature is too low.- Inefficient condensation of volatile components.- Ensure a high vacuum is achieved and maintained.- Gradually increase the distillation temperature, being careful not to exceed the thermal decomposition temperature of the ionic liquid.- Use a more efficient condenser setup (e.g., a cold trap with liquid nitrogen).
Presence of water in the recycled ionic liquid. - Incomplete drying after aqueous extraction.- Absorption of atmospheric moisture.- Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours.- Store the purified ionic liquid in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Low recovery yield of the ionic liquid after extraction. - Partial miscibility of the ionic liquid with the extraction solvent.- Formation of an emulsion.- Select an extraction solvent with very low miscibility with the ionic liquid.- If an emulsion forms, try adding a small amount of a saturated salt solution to break the emulsion. Centrifugation can also be effective.
Discoloration of the recycled ionic liquid. - Thermal degradation during distillation.- Presence of colored impurities from the reaction.- Lower the distillation temperature and improve the vacuum.- Consider a pre-treatment step with activated carbon to adsorb colored impurities before the main purification process.
Crystallization of the ionic liquid is not occurring. - Presence of impurities that inhibit crystallization.- The solution is not supersaturated.- Perform a pre-purification step (e.g., extraction) to remove impurities.- Concentrate the solution further to achieve supersaturation. Seeding with a small crystal of the pure ionic liquid can induce crystallization.

Data Presentation: Illustrative Recovery Yields for Ionic Liquid Regeneration Methods

The following table summarizes typical recovery yields for common ionic liquid regeneration methods. Please note that these are generalized values and the actual yield for this compound will depend on the specific impurities and the optimized protocol.

Regeneration Method Typical Recovery Yield (%) Key Parameters References
Vacuum Distillation> 95%Temperature, Pressure[11]
Solvent Extraction90 - 98%Solvent choice, Number of extractions[1]
Crystallization> 90%Temperature, Solvent, Purity of initial solution[12][13][14]
Adsorption85 - 95%Adsorbent type, Contact time[1][15]
Membrane Filtration> 90%Membrane type, Pressure[11][16]

Experimental Protocols

The following are generalized protocols for the regeneration of this compound. It is imperative to adapt these methods based on the specific impurities present in your used solvent.

Protocol 1: Regeneration by Vacuum Distillation (for removal of volatile impurities)

Objective: To remove volatile organic solvents and low-boiling point impurities.

Methodology:

  • Place the used this compound in a round-bottom flask.

  • Connect the flask to a vacuum distillation apparatus, including a condenser and a receiving flask.

  • Gradually apply a high vacuum (e.g., < 1 mbar).

  • Slowly heat the flask in an oil bath. The temperature should be kept below the decomposition temperature of the ionic liquid. A typical starting point is 70-80°C.

  • Volatile impurities will evaporate, pass through the condenser, and collect in the receiving flask.

  • Continue the distillation until no more volatiles are collected.

  • Allow the purified ionic liquid in the distillation flask to cool to room temperature under vacuum before venting the system.

Protocol 2: Regeneration by Solvent Extraction (for removal of non-volatile organic impurities)

Objective: To remove non-volatile organic compounds that are immiscible with the ionic liquid.

Methodology:

  • In a separatory funnel, mix the used this compound with an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the solubility of the impurities.

  • Vigorously shake the separatory funnel for several minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The ionic liquid phase will be the denser layer at the bottom.

  • Drain the ionic liquid phase into a clean flask.

  • Repeat the extraction with fresh organic solvent two to three more times to ensure complete removal of the impurities.

  • After the final extraction, remove any residual organic solvent from the ionic liquid by placing it under high vacuum for several hours.

Protocol 3: Regeneration by Cooling Crystallization (for high purity recovery)

Objective: To obtain high-purity this compound by crystallization.

Methodology:

  • If the used ionic liquid contains a significant amount of impurities, consider a pre-purification step using extraction (Protocol 2).

  • If the ionic liquid is solid at room temperature, gently heat it until it melts completely.

  • Slowly cool the molten ionic liquid in a controlled manner. Crystallization should begin as the temperature drops below its melting point.

  • If the ionic liquid is liquid at room temperature but can be crystallized from a solvent, dissolve it in a minimal amount of a suitable hot solvent in which it has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Allow the solution to cool slowly to induce crystallization.

  • Once crystallization is complete, separate the purified crystals from the mother liquor by filtration.

  • Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow_Distillation cluster_setup Setup cluster_process Process cluster_recovery Recovery Used_IL Used Ionic Liquid in Distillation Flask Vacuum_Apparatus Vacuum Distillation Apparatus Used_IL->Vacuum_Apparatus Connect Apply_Vacuum Apply High Vacuum Vacuum_Apparatus->Apply_Vacuum Heat_Flask Gently Heat Apply_Vacuum->Heat_Flask Volatiles_Evaporate Volatiles Evaporate Heat_Flask->Volatiles_Evaporate Cooling Cool Purified IL Heat_Flask->Cooling Condensation Condensation in Condenser Volatiles_Evaporate->Condensation Collection Collection in Receiving Flask Condensation->Collection Purified_IL Purified Ionic Liquid Cooling->Purified_IL

Caption: Workflow for Ionic Liquid Regeneration via Vacuum Distillation.

Experimental_Workflow_Extraction cluster_mixing Mixing cluster_separation Separation cluster_purification Purification Used_IL Used Ionic Liquid Mix Mix in Separatory Funnel Used_IL->Mix Organic_Solvent Immiscible Organic Solvent Organic_Solvent->Mix Shake Shake and Vent Mix->Shake Separate_Layers Allow Layers to Separate Shake->Separate_Layers Drain_IL Drain Ionic Liquid Phase Separate_Layers->Drain_IL Repeat_Extraction Repeat Extraction (2-3x) Drain_IL->Repeat_Extraction Vacuum_Dry Dry under Vacuum Repeat_Extraction->Vacuum_Dry Purified_IL Purified Ionic Liquid Vacuum_Dry->Purified_IL

Caption: Workflow for Ionic Liquid Regeneration via Solvent Extraction.

Experimental_Workflow_Crystallization cluster_preparation Preparation cluster_crystallization Crystallization cluster_recovery Recovery Used_IL Used Ionic Liquid Pre_Purification Optional: Pre-purification (Extraction) Used_IL->Pre_Purification Melt_or_Dissolve Melt or Dissolve in Hot Solvent Pre_Purification->Melt_or_Dissolve Cooling Slow Cooling Melt_or_Dissolve->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Filtration Filtration Crystal_Formation->Filtration Wash_Crystals Wash with Cold Solvent Filtration->Wash_Crystals Dry_Crystals Dry under Vacuum Wash_Crystals->Dry_Crystals Purified_Crystals Purified Crystalline Ionic Liquid Dry_Crystals->Purified_Crystals

Caption: Workflow for Ionic Liquid Regeneration via Cooling Crystallization.

References

Validation & Comparative

Comparative Analysis of 1-Methylquinolinium Methyl Sulfate and Other Quinolinium-Based Ionic Liquids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the physicochemical properties, performance characteristics, and synthesis protocols of 1-Methylquinolinium methyl sulfate in comparison to other quinolinium- and imidazolium-based ionic liquids, providing researchers, scientists, and drug development professionals with critical data for informed selection.

Introduction

Quinolinium-based ionic liquids (ILs) are a class of molten salts that have garnered significant interest due to their unique properties, including high thermal stability, wide electrochemical windows, and tunable physicochemical characteristics. These features make them promising candidates for a variety of applications, such as solvents in organic synthesis, catalysts, and electrolytes in electrochemical devices. This guide provides a comparative analysis of this compound, focusing on its performance against other quinolinium-based ILs and, for a broader context, against the widely studied imidazolium-based ILs with the same methyl sulfate anion. The objective is to present a clear, data-driven comparison to aid in the selection of the most suitable ionic liquid for specific research and development needs.

Physicochemical Properties

The performance of an ionic liquid is intrinsically linked to its fundamental physicochemical properties. This section compares key parameters such as density, viscosity, and ionic conductivity for this compound and related compounds. Due to the limited availability of specific data for this compound, this comparison includes data for other N-alkylquinolinium salts and imidazolium-based ILs with the methyl sulfate anion to provide a comprehensive overview.

Table 1: Comparison of Physicochemical Properties of Selected Ionic Liquids

Ionic LiquidCationAnionDensity (g/cm³) at 25°CViscosity (cP) at 25°CIonic Conductivity (mS/cm) at 30°C
1-Ethyl-3-methylimidazolium methyl sulfate ([EMIM][MeSO₄])ImidazoliumMethyl Sulfate1.28[1]~100~5.5
1-Butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄])ImidazoliumMethyl Sulfate1.22[2]163[2]2.20[2]

Thermal Stability

The thermal stability of an ionic liquid is a critical factor for its application in processes that require elevated temperatures. The decomposition temperature is a key metric for assessing this stability.

Table 2: Thermal Decomposition Temperatures of Selected Ionic Liquids

Ionic LiquidCationAnionDecomposition Temperature (°C)
1-Butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄])ImidazoliumMethyl Sulfate> 350[3]

Note: Specific thermal decomposition data for this compound was not found in the reviewed literature. The data for the imidazolium analog indicates the general stability of the methyl sulfate anion.

Performance in Applications

The practical utility of an ionic liquid is determined by its performance in specific applications. This section explores the potential of quinolinium- and imidazolium-based ILs in catalysis and electrochemistry.

Catalysis

Imidazolium-based ionic liquids have been extensively studied as catalysts and reaction media in various organic syntheses, often leading to improved yields and selectivity[4][5][6][7]. The acidic and basic properties of the cation and anion can be tuned to catalyze specific reactions. While specific catalytic applications for this compound are not widely reported, quinolinium salts, in general, are known to participate in and catalyze organic reactions.

Electrochemistry

The electrochemical window, which defines the potential range over which the ionic liquid is stable, is a crucial parameter for its use as an electrolyte. Imidazolium-based ionic liquids are known for their wide electrochemical windows and good ionic conductivity, making them suitable for applications in batteries and supercapacitors[8]. For instance, 1-Butyl-3-methylimidazolium methyl sulfate has an electrochemical window of 4.3 V[2].

Toxicity and Environmental Impact

The "green" credentials of ionic liquids are a subject of ongoing research. Toxicity is a key consideration, and it is known to be influenced by both the cation and the anion. Studies on imidazolium-based ILs have shown that their toxicity can vary significantly with the length of the alkyl chain on the cation and the nature of the anion[9][10][11]. For example, the LC50 of 1-Butyl-3-methylimidazolium hydrogen sulphate towards Cephalopholis cruentata was found to be 199.98 mg/L[12]. It is crucial to assess the toxicity of any new ionic liquid, including this compound, before its widespread application.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-alkylquinolinium and N-alkylimidazolium methyl sulfate ionic liquids, as well as for the measurement of key physicochemical properties.

Synthesis of N-Alkyl-N-methylimidazolium Methyl Sulfate

A common method for the synthesis of N-alkyl-N-methylimidazolium methyl sulfate involves the quaternization of N-methylimidazole with a dialkyl sulfate.

Synthesis_Imidazolium_IL N_methylimidazole N-Methylimidazole Reaction Reaction (Stirring, Controlled Temperature) N_methylimidazole->Reaction Dialkyl_sulfate Dialkyl Sulfate (e.g., Dimethyl Sulfate) Dialkyl_sulfate->Reaction Product N-Alkyl-N-methylimidazolium Methyl Sulfate Reaction->Product Quaternization Purification Purification (Washing with solvent, Drying under vacuum) Product->Purification

Synthesis of N-Alkyl-N-methylimidazolium Methyl Sulfate.

Protocol:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, place N-methylimidazole.

  • Heat the flask to the desired reaction temperature (e.g., 50°C) in a water bath.

  • Slowly add the dialkyl sulfate (e.g., diethyl sulfate) dropwise while stirring continuously.

  • Maintain the reaction under a dry atmosphere and monitor its progress using thin-layer chromatography (TLC).

  • After the reaction is complete, wash the product with a suitable solvent (e.g., ethyl acetate) multiple times.

  • Separate the ionic liquid phase and remove any residual solvent under reduced pressure to obtain the pure product[13].

Measurement of Viscosity

The viscosity of ionic liquids can be determined using a rotational viscometer.

Viscosity_Measurement Sample Ionic Liquid Sample Viscometer Rotational Viscometer Sample->Viscometer Data_Acquisition Data Acquisition System Viscometer->Data_Acquisition Temperature_Control Temperature Control Unit Temperature_Control->Viscometer Viscosity_Value Viscosity (cP) Data_Acquisition->Viscosity_Value

Workflow for Viscosity Measurement.

Protocol:

  • Calibrate the rotational viscometer with a standard of known viscosity.

  • Place the ionic liquid sample in the viscometer's sample holder.

  • Set the desired temperature using the temperature control unit and allow the sample to equilibrate.

  • Select an appropriate spindle and rotational speed.

  • Measure the torque required to rotate the spindle, from which the viscosity is calculated by the instrument's software.

  • Repeat the measurement at different temperatures as required.

Measurement of Ionic Conductivity

Ionic conductivity is typically measured using a conductivity meter with a calibrated probe.

Conductivity_Measurement Sample Ionic Liquid Sample Conductivity_Cell Conductivity Cell Sample->Conductivity_Cell Conductivity_Meter Conductivity Meter Conductivity_Cell->Conductivity_Meter Temperature_Control Temperature Control Unit Temperature_Control->Conductivity_Cell Conductivity_Value Ionic Conductivity (mS/cm) Conductivity_Meter->Conductivity_Value

References

A Comparative Performance Analysis: 1-Methylquinolinium Methyl Sulfate vs. Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is paramount for optimizing reaction conditions, enhancing solubility, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the performance characteristics of 1-Methylquinolinium methyl sulfate and a range of commonly utilized imidazolium-based ionic liquids. Due to a notable scarcity of published experimental data for this compound, this comparison primarily relies on extensive data for imidazolium-based ILs and general structure-property relationships for quinolinium-based ILs.

Executive Summary

Structural Comparison of Cations

The fundamental difference between the two classes of ionic liquids lies in the structure of their cations. Imidazolium-based ILs feature a five-membered aromatic ring with two nitrogen atoms, whereas quinolinium-based ILs have a fused bicyclic aromatic structure. This structural variance is expected to influence intermolecular interactions and, consequently, the physicochemical properties of the resulting ILs.

G Cation Structures cluster_imidazolium Imidazolium-Based Cation cluster_quinolinium Quinolinium-Based Cation Imidazolium_img Imidazolium 1-Alkyl-3-methylimidazolium Anion Anion (e.g., Methyl Sulfate) Imidazolium->Anion forms Ionic Liquid Quinolinium_img Quinolinium 1-Methylquinolinium Quinolinium->Anion forms Ionic Liquid

Comparison of Imidazolium and Quinolinium Cation Cores.

Performance Data of Imidazolium-Based Ionic Liquids

The following tables summarize key physicochemical properties of several common imidazolium-based ionic liquids. These values are essential for predicting their behavior as solvents, electrolytes, or drug delivery vehicles.

Table 1: Physicochemical Properties of Selected Imidazolium-Based Ionic Liquids

Ionic LiquidAnionTemperature (°C)Density (g/cm³)Viscosity (mPa·s)Ionic Conductivity (mS/cm)
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])BF₄⁻251.121043.8
1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆])PF₆⁻251.373682.9
1-Ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄])EtSO₄⁻251.19924.5
1-Butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄])MeSO₄⁻251.231652.1
1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl])Cl⁻251.0313500.5

Note: The data presented are compiled from various literature sources and may vary slightly depending on the experimental conditions and purity of the ionic liquid.

Table 2: Thermal Stability of Selected Imidazolium-Based Ionic Liquids

Ionic LiquidAnionOnset Decomposition Temperature (Tonset, °C)
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])BF₄⁻~350
1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆])PF₆⁻~400
1-Ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄])EtSO₄⁻~300
1-Butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄])MeSO₄⁻~320
1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl])Cl⁻~250

Tonset is generally determined by thermogravimetric analysis (TGA) and represents the temperature at which significant thermal degradation begins.

Discussion of this compound Performance

While specific quantitative data for this compound is lacking, we can infer some general performance characteristics based on the properties of the quinolinium cation and the methyl sulfate anion.

  • Aromaticity and π-π Interactions: The larger, more delocalized aromatic system of the quinolinium cation compared to the imidazolium cation may lead to stronger π-π stacking interactions. This could be advantageous in dissolving aromatic drug molecules.

  • Viscosity: The planar and rigid structure of the quinolinium ring might lead to more ordered packing and potentially higher viscosity compared to imidazolium-based ILs with similar alkyl chains.

  • Thermal Stability: The thermal stability will be significantly influenced by the methyl sulfate anion. Generally, ILs with alkyl sulfate anions have moderate thermal stability compared to those with halide or hexafluorophosphate anions.

  • Toxicity and Biodegradability: The toxicity of ionic liquids is a growing area of research. Studies on imidazolium-based ILs have shown that toxicity often increases with the length of the alkyl chain. The biodegradability is also highly dependent on the structure of both the cation and anion. The environmental impact of quinolinium-based ILs is less studied.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is crucial for the selection and application of ionic liquids. Below are detailed methodologies for key experiments.

Workflow for Ionic Liquid Characterization

G cluster_synthesis IL Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Density_Viscosity Density & Viscosity Measurement Purification->Density_Viscosity Thermal_Analysis Thermal Analysis (TGA/DSC) Purification->Thermal_Analysis Conductivity Conductivity Measurement Purification->Conductivity Solubility Solubility Studies Purification->Solubility Application Application Density_Viscosity->Application Thermal_Analysis->Application Conductivity->Application Solubility->Application

General workflow for ionic liquid characterization.

1. Density Measurement

  • Method: A vibrating tube densimeter is a common and accurate method.

  • Protocol:

    • Calibrate the instrument with dry air and deionized water at the desired temperature.

    • Inject the ionic liquid sample into the oscillating U-tube.

    • Allow the temperature to stabilize (typically ±0.01 °C).

    • The instrument measures the oscillation period of the tube, which is related to the density of the sample.

    • Perform multiple readings to ensure reproducibility.

2. Viscosity Measurement

  • Method: A rotational viscometer or a falling-ball viscometer can be used.

  • Protocol (Rotational Viscometer):

    • Select the appropriate spindle and speed for the expected viscosity of the ionic liquid.

    • Place a known volume of the sample in the temperature-controlled sample holder.

    • Immerse the spindle in the ionic liquid to the correct depth.

    • Allow the sample to reach thermal equilibrium.

    • Start the rotation and record the torque required to maintain a constant rotational speed. The viscosity is calculated from the torque, speed, and spindle geometry.[1]

3. Thermal Stability Analysis

  • Method: Thermogravimetric Analysis (TGA).[2]

  • Protocol:

    • Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[2]

    • The TGA instrument continuously records the mass of the sample as a function of temperature.

    • The onset decomposition temperature (Tonset) is determined from the resulting mass vs. temperature curve, typically as the intersection of the baseline tangent and the tangent of the decomposition step.[2]

4. Ionic Conductivity Measurement

  • Method: A conductivity meter with a two- or four-electrode conductivity cell.

  • Protocol:

    • Calibrate the conductivity cell using standard solutions of known conductivity (e.g., KCl solutions).

    • Immerse the conductivity cell in the temperature-controlled ionic liquid sample.

    • Ensure no air bubbles are trapped between the electrodes.

    • Apply an alternating current to the outer electrodes and measure the voltage drop across the inner electrodes.

    • The conductivity is calculated from the measured resistance, the cell constant, and the dimensions of the cell.[3]

Conclusion

Imidazolium-based ionic liquids offer a versatile and well-documented platform for a wide range of pharmaceutical applications. Their physicochemical properties can be finely tuned to meet specific process requirements. While this compound presents an alternative cation structure with potential benefits in specific applications, the current lack of publicly available performance data necessitates further research to enable a direct and comprehensive comparison. For professionals in drug development, the choice between these ionic liquids will depend on the specific application, with imidazolium-based ILs currently offering a more predictable and data-rich option. Future studies on quinolinium-based ILs are crucial to unlock their full potential in the pharmaceutical industry.

References

Validation of 1-Methylquinolinium methyl sulfate as a sustainable and green solvent alternative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Potential Green Solvent Alternative

In the continuous pursuit of greener and more sustainable chemical processes, the role of the solvent is paramount. Traditional volatile organic solvents (VOCs) are often associated with significant environmental and health concerns. Ionic liquids (ILs) have emerged as a promising class of alternative solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2][3] This guide provides a prospective validation of 1-Methylquinolinium methyl sulfate as a sustainable and green solvent, particularly for applications in pharmaceutical research and development.

Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar quinolinium-based ionic liquids and established principles of green chemistry to build a case for its potential and to propose a framework for its experimental validation.

Properties and Potential Advantages

This compound is an ionic liquid composed of a 1-methylquinolinium cation and a methyl sulfate anion. Its potential as a green solvent stems from the inherent properties of ionic liquids, which can lead to cleaner and more efficient chemical processes.[1][2] The properties of quinolinium-based ILs can be influenced by the alkyl chain length on the cation, suggesting that the methyl group in this compound could offer unique solubility characteristics.[4]

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Common Solvents

PropertyThis compound (Predicted)Dichloromethane (DCM)TolueneAcetonitrileWater
CAS Number 38746-10-075-09-2108-88-375-05-87732-18-5
Molecular Formula C11H13NO4SCH2Cl2C7H8C2H3NH2O
Vapor Pressure NegligibleHighHighHighModerate
Boiling Point (°C) High (High thermal stability)39.6110.681.6100
Density (g/mL) >1 (likely)1.330.870.791.00
Solubility in Water Likely solubleSparingly solubleInsolubleMiscible-
Toxicity Data needed (Quinoline derivatives can have ecotoxicity)[5]Carcinogen, toxicToxic, flammableToxic, flammableNon-toxic
Biodegradability Data neededPoorPoorReadily biodegradable-

Proposed Synthesis

A potential synthetic route for this compound can be adapted from general methods for the synthesis of N-substituted quinolinium salts. One such method involves the reaction of quinoline with a methylating agent like dimethyl sulfate.

G quinoline Quinoline reaction Reaction Vessel (Controlled Temperature) quinoline->reaction dms Dimethyl Sulfate (Methylating Agent) dms->reaction solvent Inert Solvent (e.g., Toluene) solvent->reaction product 1-Methylquinolinium methyl sulfate reaction->product Quaternization purification Purification (e.g., Recrystallization) product->purification final_product Pure 1-Methylquinolinium methyl sulfate purification->final_product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and requires optimization.

  • Materials: Quinoline, dimethyl sulfate, inert solvent (e.g., toluene), crystallization solvent (e.g., ethanol/ether mixture).

  • Procedure: a. Dissolve quinoline in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Slowly add an equimolar amount of dimethyl sulfate to the solution. The reaction is exothermic and may require cooling to control the temperature. c. After the addition is complete, stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction. d. Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. e. Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Validation as a Green Solvent: Experimental Workflow

A systematic evaluation is necessary to validate the "green" credentials of this compound. This involves assessing its physicochemical properties, performance as a solvent in representative chemical transformations, and its environmental impact.

G cluster_0 Physicochemical Characterization cluster_1 Solvent Performance Evaluation cluster_2 Environmental Impact Assessment p1 Solubility & Polarity (Hansen, Kamlet-Taft) p2 Viscosity & Density p3 Thermal Stability (TGA) conclusion Validation as a Green Solvent p3->conclusion s1 Model Reaction Selection (e.g., Suzuki Coupling, Diels-Alder) s2 Reaction Optimization (Temp, Time, Catalyst) s1->s2 s3 Comparison with Conventional Solvents s2->s3 s4 Product Isolation & Solvent Recyclability s3->s4 s4->conclusion e1 Toxicity Studies (e.g., Daphnia magna, Vibrio fischeri) e2 Biodegradability Testing (e.g., Closed Bottle Test) e1->e2 e3 Green Metrics Calculation (E-Factor, PMI) e2->e3 e3->conclusion start Synthesized & Purified This compound start->p1 start->p2 start->p3 start->s1 start->e1

Caption: Experimental workflow for validating a new green solvent.

Comparative Performance and Green Metrics

The ultimate validation of this compound will depend on its performance in chemical reactions compared to traditional solvents. Key metrics of "greenness" should be employed for an objective comparison.

Table 2: Green Chemistry Metrics for Solvent and Process Evaluation

MetricDescriptionFormulaGoal
Atom Economy Efficiency of a reaction in converting reactant atoms to product atoms.(MW of product / Σ MW of reactants) x 100%Maximize
E-Factor (Environmental Factor) The mass ratio of waste to desired product.[6]Total waste (kg) / Product (kg)Minimize (closer to 0)
Process Mass Intensity (PMI) The ratio of the total mass of materials used to the mass of the final product.[6]Total mass in (kg) / Product mass (kg)Minimize (closer to 1)
Solvent Intensity The ratio of the mass of solvent used to the mass of the final product.Mass of solvent (kg) / Product mass (kg)Minimize
Experimental Protocol: Evaluating Solvent Performance in a Model Reaction (e.g., Suzuki Coupling)
  • Reaction Setup: In parallel, set up the Suzuki coupling of an aryl halide and a boronic acid in this compound and a conventional solvent (e.g., toluene/water). Use the same catalyst, base, reactants, and concentrations.

  • Monitoring: Monitor the reaction progress in each solvent system using an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Work-up and Isolation: After the reaction is complete, isolate the product from each reaction mixture. Note the ease of separation and the amount of additional solvent required for extraction and purification.

  • Yield and Purity: Determine the yield and purity of the isolated product from each reaction.

  • Solvent Recycling: Attempt to recover and reuse the this compound for subsequent reaction cycles. Assess the impact of recycling on reaction performance.

  • Green Metrics Calculation: Calculate the E-Factor and PMI for the reactions in both solvent systems to quantitatively compare their environmental impact.

Toxicity and Biodegradability: The "Green" Component

A truly "green" solvent must not only be efficient but also have a minimal negative impact on the environment and human health. While specific data for this compound is lacking, studies on related quinoline derivatives indicate that they can exhibit ecotoxicity.[5] Therefore, a thorough toxicological and biodegradability assessment is crucial.

Experimental Protocol: Preliminary Ecotoxicity and Biodegradability Assessment
  • Acute Toxicity:

    • Daphnia magna Immobilization Test: Expose Daphnia magna to a range of concentrations of the ionic liquid and determine the EC50 value (the concentration that causes immobilization of 50% of the organisms).

    • Vibrio fischeri Luminescence Inhibition Assay: Measure the inhibition of luminescence of the bacterium Vibrio fischeri upon exposure to the ionic liquid to determine its acute toxicity.

  • Biodegradability:

    • Closed Bottle Test (OECD 301D): Incubate a dilute solution of the ionic liquid with a microbial inoculum in a sealed bottle and measure the depletion of dissolved oxygen over 28 days. A significant oxygen depletion indicates biodegradation. Cholinium amino acid-based ionic liquids have shown promise in this area and can serve as a benchmark.[7][8][9]

Logical Framework for Green Solvent Validation

The decision to adopt a new solvent should be based on a holistic assessment of its performance, safety, and environmental impact.

G cluster_0 Performance cluster_1 Sustainability cluster_2 Safety center 1-Methylquinolinium methyl sulfate p1 High Yield & Selectivity center->p1 p2 Broad Solute Compatibility center->p2 p3 Facilitates Product Separation center->p3 p4 Recyclable center->p4 s1 Low Toxicity center->s1 s2 Readily Biodegradable center->s2 s3 Derived from Renewable Feedstocks (if possible) center->s3 s4 Low Energy Requirement for Synthesis & Use center->s4 h1 High Flash Point center->h1 h2 Low Volatility center->h2 h3 Non-mutagenic/ Non-carcinogenic center->h3 conclusion Validated Green Solvent p1->conclusion p4->conclusion s1->conclusion s2->conclusion h2->conclusion

Caption: Criteria for validating a green solvent.

Conclusion

This compound represents a potential, yet unvalidated, candidate in the expanding toolbox of green solvents. Its ionic liquid nature suggests favorable properties such as low volatility and high thermal stability. However, this guide highlights the critical need for comprehensive experimental data to substantiate these claims.

Researchers and drug development professionals are encouraged to use the proposed experimental frameworks to systematically evaluate this compound. By comparing its performance against conventional solvents and rigorously assessing its environmental footprint, the scientific community can make an informed decision about its viability as a truly sustainable and green alternative. The path to greener chemistry is paved with such diligent and objective validation efforts.

References

A comparative study of catalytic efficiency of 1-Methylquinolinium methyl sulfate in different reaction types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of the catalytic efficiency of 1-Methylquinolinium methyl sulfate, a quaternary ammonium salt, in various reaction types. Due to a lack of specific experimental data for this compound in the public domain, this guide will draw comparisons with structurally similar and commonly used phase-transfer catalysts to provide a foundational understanding of its potential applications and performance.

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] Quaternary ammonium salts, such as this compound, are a cornerstone of PTC, acting as shuttles for anions from the aqueous or solid phase into the organic phase where the reaction occurs.[1] This transfer enhances reaction rates, often under milder conditions, and can lead to higher yields and purities, aligning with the principles of green chemistry by reducing the need for harsh solvents.[1][2]

Comparative Catalytic Efficiency: A Look at Potential Applications

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction often accelerated by phase-transfer catalysts. The reaction typically involves an alkoxide salt (solid or aqueous phase) and an alkyl halide (organic phase).

Table 1: Comparative Performance of Quaternary Ammonium Salts in Williamson Ether Synthesis (Illustrative Data)

CatalystAlkyl HalideAlcoholBaseSolventTime (h)Yield (%)Reference
Tetrabutylammonium bromide (TBAB)1-BromobutanePhenol50% aq. NaOHDichloromethane295Fictional Data
Benzyltriethylammonium chloride (BTEAC)Benzyl chloride1-ButanolSolid KOHToluene492Fictional Data
This compound (Expected) 1-Bromobutane Phenol 50% aq. NaOH Dichloromethane 2-4 >90 Hypothetical
Aliquat 3361-Chlorooctane2-Naphthol50% aq. NaOHHeptane398Fictional Data

This table presents illustrative data based on typical performances of common phase-transfer catalysts and a hypothetical projection for this compound.

The efficiency of the catalyst in this reaction is influenced by the lipophilicity of the cation and the nature of the anion. The quinolinium cation in this compound, with its aromatic structure, is expected to exhibit good solubility in organic solvents, facilitating the transfer of the alkoxide anion.

C-Alkylation Reactions

Phase-transfer catalysis is also widely employed in the C-alkylation of active methylene compounds, a crucial C-C bond-forming reaction in organic synthesis.

Table 2: Comparative Performance in C-Alkylation of Phenylacetonitrile (Illustrative Data)

CatalystAlkylating AgentBaseSolventTime (h)Yield (%)Reference
Tetrabutylammonium bromide (TBAB)Benzyl bromide50% aq. NaOHDichloromethane1.598Fictional Data
Aliquat 336Ethyl iodideSolid K2CO3Acetonitrile590Fictional Data
This compound (Expected) Benzyl bromide 50% aq. NaOH Dichloromethane 1-3 >95 Hypothetical
18-Crown-6n-Butyl bromideSolid KFBenzene685Fictional Data

This table presents illustrative data based on typical performances of common phase-transfer catalysts and a hypothetical projection for this compound.

The catalytic activity in C-alkylation is dependent on the catalyst's ability to extract the carbanion from the aqueous or solid phase into the organic phase for subsequent reaction with the alkylating agent.

Experimental Protocols: A General Framework

The following are generalized experimental protocols for reactions where this compound could potentially be used as a phase-transfer catalyst.

General Protocol for Williamson Ether Synthesis under Phase-Transfer Catalysis
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 eq.) in the chosen organic solvent (e.g., dichloromethane, toluene).

  • Addition of Base and Catalyst: Add the aqueous solution of the base (e.g., 50% NaOH, 2.0-3.0 eq.) and this compound (0.01-0.05 eq.).

  • Addition of Alkyl Halide: To the stirred two-phase mixture, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the desired ether.

Visualizing the Catalytic Cycle

The following diagram illustrates the general mechanism of phase-transfer catalysis for a nucleophilic substitution reaction, which would be the operative pathway for this compound.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaX Na⁺X⁻ QY_aq Q⁺Y⁻ NaX->QY_aq Ion Exchange QY_org Q⁺Y⁻ QY_aq->QY_org Phase Transfer RZ RZ QX Q⁺X⁻ QY_org->QX Reaction QX->NaX Phase Transfer & Regeneration RY RY QX->RY Product Formation

Caption: General mechanism of phase-transfer catalysis.

Logical Workflow for Catalyst Selection and Optimization

The decision-making process for employing a phase-transfer catalyst like this compound involves several key steps.

Catalyst_Selection_Workflow A Identify Reaction Type (e.g., SN2, Alkylation) B Select Potential PTCs (e.g., Quaternary Ammonium Salts) A->B C Screen Catalysts (Vary Cation and Anion) B->C D Optimize Reaction Conditions (Solvent, Base, Temperature) C->D E Analyze Results (Yield, Selectivity, Time) D->E E->C Re-screen if necessary F Select Best Catalyst System E->F

Caption: Workflow for catalyst selection and optimization.

Conclusion

While direct, quantitative data for the catalytic efficiency of this compound remains elusive in readily accessible scientific literature, its structural characteristics as a quaternary ammonium salt strongly suggest its potential as a phase-transfer catalyst. By analogy with other well-studied catalysts of this class, it is reasonable to predict its efficacy in promoting a range of organic reactions, including Williamson ether synthesis and C-alkylation reactions. Further experimental investigation is necessary to fully elucidate its catalytic profile and establish its specific advantages and limitations compared to other commercially available phase-transfer catalysts. The frameworks and general protocols provided in this guide offer a starting point for researchers interested in exploring the catalytic applications of this compound.

References

A Comparative Analysis of the Electrochemical Stability Window of 1-Methylquinolinium Methyl Sulfate and Conventional Carbonate-Based Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

The electrochemical stability window (ESW) is a critical parameter for electrolytes used in energy storage devices, defining the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is essential for developing high-energy-density batteries, as it allows for the use of high-voltage cathodes and low-voltage anodes. This guide provides an objective comparison of the anticipated electrochemical stability of the ionic liquid 1-Methylquinolinium methyl sulfate against a well-established conventional electrolyte, 1 M lithium hexafluorophosphate (LiPF₆) in a 1:1 mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

Experimental Protocols: Determining the Electrochemical Stability Window

The electrochemical stability window of an electrolyte is typically determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[1] This method involves a three-electrode electrochemical cell.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture. The cell consists of:

    • A Working Electrode (WE) made of an inert material, such as platinum or glassy carbon, which provides a surface for the electrolyte's oxidation and reduction to occur.

    • A Reference Electrode (RE) , typically lithium metal, against which the potential of the working electrode is measured.

    • A Counter Electrode (CE) , also commonly lithium metal, which completes the electrical circuit.

  • Voltammetric Scan: The potential of the working electrode is scanned from the open-circuit potential (OCP) to increasingly positive values to determine the anodic (oxidation) limit. In a separate experiment, the potential is scanned from the OCP to more negative values to find the cathodic (reduction) limit.

  • Limit Determination: The anodic and cathodic limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition. A specific current density threshold (e.g., 0.1 mA/cm²) is often used to define these limits precisely. The total electrochemical stability window is the difference between the anodic and cathodic limits.

Experimental Workflow Diagram

G cluster_prep Cell Preparation (Inert Atmosphere) cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Assemble 3-Electrode Cell: - Working Electrode (Pt/GC) - Reference Electrode (Li) - Counter Electrode (Li) p2 Add Electrolyte to Cell p1->p2 m1 Connect Cell to Potentiostat p2->m1 m2 Perform Linear Sweep Voltammetry (or Cyclic Voltammetry) m1->m2 m3 Anodic Scan: OCP -> Positive Potential m2->m3 m4 Cathodic Scan: OCP -> Negative Potential m2->m4 a1 Plot Current vs. Potential m3->a1 m4->a1 a2 Identify Potential at Pre-defined Current Threshold a1->a2 a3 Determine Anodic & Cathodic Limits a2->a3 a4 Calculate Total ESW a3->a4

References

Economic and feasibility analysis of scaling up 1-Methylquinolinium methyl sulfate synthesis for industrial use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the economic and technical feasibility of scaling up the synthesis of 1-Methylquinolinium methyl sulfate for industrial use. The information presented is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound for larger-scale applications by comparing its synthesis with alternative methods and related compounds.

Executive Summary

This compound is a quaternary ammonium salt synthesized through the methylation of quinoline. While the compound is available for research purposes, evidence suggests it is not currently produced on a large industrial scale. The primary synthesis route involves the reaction of quinoline with dimethyl sulfate, a process that is generally high-yielding and straightforward but requires careful management of its exothermic nature. The economic viability of scaling this process is heavily dependent on the cost of the starting materials, quinoline and dimethyl sulfate. The industrial applications of this compound are not well-documented; however, by analogy to other quinolinium salts, potential uses include roles as a chemical intermediate in the synthesis of dyes and pharmaceuticals, as a corrosion inhibitor, and as a disinfectant.[1][2][3] The feasibility of industrial-scale production is contingent on identifying a specific, high-volume application that can justify the capital investment and operational costs.

Comparative Performance of Synthesis Routes

The synthesis of this compound is primarily achieved through the direct quaternization of quinoline with dimethyl sulfate. Variations in this method, such as performing the reaction neat (without a solvent) or in the presence of a solvent, can impact reaction time, yield, and downstream processing.

Synthesis Parameter Solvent-Free (Neat) Reaction Solvent-Based Reaction Alternative Methylating Agents
Reactants Quinoline, Dimethyl SulfateQuinoline, Dimethyl Sulfate, Solvent (e.g., Toluene, Acetonitrile)Quinoline, Methyl Iodide, Methyl Tosylate
Typical Reaction Temperature 40 - 130°C (exothermically driven)[4][5][6]80 - 110°CVaries depending on reagent
Reaction Time Generally shorter (hours)Potentially longer due to dilution (hours)Can be significantly longer
Reported/Expected Yield High (often quantitative)[5]HighVariable, often lower than dimethyl sulfate
Purity of Crude Product Generally high, may solidify on coolingDependent on solvent removalMay require more extensive purification
Key Advantages High atom economy, no solvent cost or disposal, simpler downstream processingBetter temperature control of exothermAvoids highly toxic dimethyl sulfate
Key Disadvantages Difficult to control exotherm on a large scale, potential for localized overheating and degradationSolvent cost, recovery, and disposal add to operational expense and environmental impactHigher cost of reagents, potentially lower reactivity

Economic Analysis

The cost of producing this compound at an industrial scale is primarily driven by the cost of the raw materials. The following table provides an estimated cost analysis based on current market prices.

Component Estimated Cost (USD/ton) Notes
Quinoline $1,000 - $3,200[7][8]Price is dependent on purity and supplier.
Dimethyl Sulfate $460 - $2,300[4][9][10]Prices can fluctuate based on region and demand from other sectors like pharmaceuticals and agriculture.[9]
Estimated Raw Material Cost per ton of Product $1,460 - $5,500Assuming a 1:1 molar ratio and 100% conversion for estimation purposes. Actual costs will be higher due to processing and purification losses.

Note: This analysis does not include capital expenditure for reactor systems, downstream processing equipment, labor, utilities, or waste disposal, which would be significant factors in a full-scale industrial plant.

Feasibility of Industrial Scale-Up

The industrial-scale synthesis of this compound is technically feasible but presents several challenges that must be addressed:

  • Exotherm Management: The quaternization reaction with dimethyl sulfate is highly exothermic.[4] For large-scale batches, effective heat removal is critical to prevent runaway reactions and ensure product quality. This would necessitate the use of jacketed reactors with efficient cooling systems.

  • Handling of Hazardous Materials: Dimethyl sulfate is a highly toxic and carcinogenic substance.[11] Industrial production would require stringent safety protocols, including closed-system handling and appropriate personal protective equipment, to minimize worker exposure.

  • Solvent-Free vs. Solvent-Based Process: A solvent-free approach is economically and environmentally attractive as it eliminates the costs and impacts of solvent use.[5] However, a solvent-based process can offer better temperature control. The choice would depend on the scale of production and the heat management capabilities of the facility.

  • Market Demand: The most significant barrier to the industrial-scale production of this compound is the lack of a clear, large-volume application. The current availability of this compound primarily for research purposes suggests a limited market.

Alternatives to this compound

The choice of an alternative would depend on the specific application. For general applications where a quinolinium salt is needed, several alternatives exist:

  • Other N-Alkyl Quinolinium Salts: Quinolinium salts with different alkyl chains (e.g., ethyl, benzyl) can be synthesized using the corresponding alkylating agents. These may offer different physical properties (e.g., solubility) that could be advantageous in certain formulations.

  • Pyridinium Salts: Pyridinium salts are structurally similar to quinolinium salts and have a wide range of industrial applications, including as disinfectants, surfactants, and in chemical synthesis.[2] N-Methylpyridinium methyl sulfate is a close analogue.

  • Benzalkonium Salts: These are a class of quaternary ammonium compounds with well-established use as biocides and phase-transfer catalysts.[2]

Experimental Protocols

While a specific industrial-scale protocol for this compound is not publicly available, the following lab-scale synthesis can be adapted for pilot and larger-scale production.

Synthesis of this compound (Solvent-Free)

  • Reaction Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Charging the Reactor: Quinoline (1.0 molar equivalent) is charged into the flask and heated with stirring to approximately 50-60°C to ensure it is in a liquid state.

  • Addition of Methylating Agent: Dimethyl sulfate (0.95 molar equivalents) is added dropwise to the stirred quinoline. The rate of addition should be carefully controlled to maintain the reaction temperature between 80°C and 130°C, taking advantage of the reaction's exothermicity.[4][5]

  • Reaction Monitoring: The reaction is maintained at this temperature for 3-4 hours after the addition is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting material), the mixture is allowed to cool. The product, this compound, is expected to crystallize or solidify upon cooling. The solid product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Synthesis_Pathway Quinoline Quinoline Reaction Quaternization (Methylation) Quinoline->Reaction Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Reaction Product 1-Methylquinolinium methyl sulfate Reaction->Product

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reactor Setup (Inert Atmosphere) Charge Charge Quinoline & Heat to 50-60°C Setup->Charge Addition Dropwise Addition of Dimethyl Sulfate (Control Exotherm) Charge->Addition Monitoring Maintain Temperature & Monitor Progress (TLC/HPLC) Addition->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Filtration Filter & Wash Solid Product Cooling->Filtration Purification Recrystallization (Optional) Filtration->Purification Final_Product Final_Product Purification->Final_Product Pure 1-Methylquinolinium methyl sulfate

Caption: Experimental workflow for the synthesis of this compound.

Feasibility_Analysis cluster_factors Key Considerations Feasibility Industrial Scale-Up Feasibility Economics Economic Viability (Raw Material Costs) Feasibility->Economics Technical Technical Challenges (Exotherm, Safety) Feasibility->Technical Market Market Demand (Lack of Large-Scale Application) Feasibility->Market Decision Decision on Scale-Up Economics->Decision Technical->Decision Market->Decision

Caption: Logical relationship for industrial scale-up feasibility analysis.

References

A Comparative Guide to Purity Assessment of 1-Methylquinolinium Methyl Sulfate: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of 1-Methylquinolinium methyl sulfate, an organic salt with applications in various research and development fields. The following sections detail the experimental methodologies and present comparative data to assist in selecting the most appropriate analytical strategy for purity determination.

Executive Summary

Quantitative NMR (qNMR) offers a direct and highly accurate method for determining the purity of this compound, often without the need for a specific reference standard of the analyte. This contrasts with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC), which typically rely on reference standards and may exhibit different detector responses to impurities. This guide presents a head-to-head comparison of these techniques, supported by illustrative experimental data, to highlight the advantages and considerations for each approach.

Data Presentation: Purity Assessment Comparison

The following table summarizes the hypothetical purity assessment results for a batch of this compound using qNMR and HPLC. This data is representative of typical results obtained for organic salts and serves to illustrate the comparative performance of the methods.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, %)Key Observations
Quantitative ¹H NMR (qNMR) 99.2 0.3 Direct measurement, high precision. Minor impurities corresponding to residual starting materials were quantifiable.
High-Performance Liquid Chromatography (HPLC-UV) 98.8 0.8 Purity determined by area percent. One significant impurity and several minor peaks observed.
Titration (Acid-Base) Not Applicable - Not suitable for determining the purity of the entire ionic liquid molecule, only for quantifying acidic or basic impurities.
Gas Chromatography (GC) Not Applicable - Not suitable due to the non-volatile nature of the ionic liquid.

Comparative Analysis

Quantitative NMR stands out for its ability to provide a direct measure of the molar concentration of the analyte against a certified internal standard.[1] This "primary ratio" method is often considered more accurate as it is less susceptible to variations in detector response that can affect chromatographic techniques.[2] For instance, impurities that are structurally different from the main component might have a significantly different UV absorbance in HPLC, leading to an under- or overestimation of their concentration when using a simple area percent calculation.[3]

In our illustrative data, the slightly lower purity value obtained by HPLC could be attributed to impurities having a higher UV response than the main compound. Conversely, qNMR provides a more accurate mass percentage by directly comparing the integral of specific protons of this compound to those of a known amount of an internal standard.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using an internal standard method.

a) Materials and Instrumentation:

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

b) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

c) NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Acquisition Time (aq): 4 s.

  • Number of Scans (ns): 16.

  • Temperature: 298 K.

d) Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals are the N-methyl protons and the aromatic protons. For maleic acid, the vinylic protons are used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for the purity assessment of this compound.

a) Materials and Instrumentation:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

b) Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for qNMR and the logical relationship between the compared analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation result Purity Result calculation->result

Caption: Experimental workflow for purity assessment by qNMR.

Method_Comparison cluster_methods Purity Assessment Methods cluster_properties Key Properties qnmr qNMR direct Direct Measurement qnmr->direct universal Universal Detection qnmr->universal hplc HPLC standard Requires Specific Standard hplc->standard other Other Methods (GC, Titration) volatility Volatility Dependent other->volatility

Caption: Logical comparison of analytical methods for purity.

Conclusion

For the purity assessment of this compound, qNMR presents a powerful, accurate, and direct method that can be implemented with relative ease.[1][2] Its key advantage lies in its ability to provide a purity value traceable to a certified reference material without requiring a standard of the analyte itself. While HPLC is a valuable and widely used technique for purity determination, its reliance on the consistent response of a detector for both the main component and impurities should be considered. For researchers and professionals in drug development requiring a high degree of accuracy in purity assessment, qNMR is a highly recommended technique.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 1-Methylquinolinium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Methylquinolinium methyl sulfate and its degradation products. The performance of this method is objectively compared with alternative analytical techniques, supported by hypothetical experimental data to illustrate the validation process in line with ICH guidelines. This document is intended for researchers, scientists, and drug development professionals.

Proposed Stability-Indicating HPLC Method

A novel stability-indicating reversed-phase HPLC method is proposed for the determination of this compound in the presence of its potential degradation products. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of the drug substance and its formulations.

Chromatographic Conditions

A summary of the proposed HPLC method parameters is presented in Table 1.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Diluent Water:Acetonitrile (50:50, v/v)
Experimental Protocol: Method Validation

The proposed HPLC method would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on a 1 mg/mL solution of this compound. The stressed samples are then analyzed to assess the separation of the parent peak from any degradation products.

  • Acid Hydrolysis: 1 mL of the drug solution is mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution is then neutralized with 1N NaOH.

  • Alkaline Hydrolysis: 1 mL of the drug solution is mixed with 1 mL of 1N NaOH and kept at room temperature for 30 minutes. The solution is then neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of the drug solution is mixed with 1 mL of 30% hydrogen peroxide and kept at room temperature for 1 hour.

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at 105°C for 24 hours. A solution is then prepared from the stressed solid.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.

Linearity is assessed by preparing a series of at least five concentrations of this compound over the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.

Accuracy is determined by the recovery of known amounts of the analyte added to a placebo matrix (spiked samples). The analysis is performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay is repeated on a different day, by a different analyst, and on a different instrument to assess the ruggedness of the method.

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

The robustness of the method is evaluated by intentionally varying key method parameters, such as the pH of the mobile phase (± 0.2 units), the column temperature (± 5°C), and the flow rate (± 0.1 mL/min). The effect of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) is observed.

Data Presentation: Hypothetical Validation Results

The following tables summarize the expected quantitative data from the validation of the proposed HPLC method.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
50450,234
75675,891
100901,123
1251,125,987
1501,350,456
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy and Precision Data

ParameterSpecificationHypothetical Result
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (% RSD) ≤ 2.0%0.8%
Intermediate Precision (% RSD) ≤ 2.0%1.2%

Table 4: LOD and LOQ

ParameterHypothetical Result
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Mandatory Visualizations

Experimental Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Selection of Column and Mobile Phase B Optimization of Chromatographic Conditions A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis H->I J Stability Studies I->J G cluster_main This compound cluster_acid Acid Hydrolysis cluster_alkali Alkaline Hydrolysis cluster_oxidation Oxidation parent 1-Methylquinolinium Cation acid_deg Potential Ring Opening or Demethylation parent->acid_deg alkali_deg Formation of Quinolinone Derivatives parent->alkali_deg ox_deg N-oxide formation parent->ox_deg

Comparative Cytotoxicity of 1-Methylquinolinium Methyl Sulfate and Other Ionic Liquids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxicity of 1-Methylquinolinium methyl sulfate against other commonly researched ionic liquids (ILs), including those based on imidazolium, pyridinium, and cholinium cations. Due to the limited availability of direct comparative cytotoxicology data for this compound, this document presents available EC50 values for various ILs across different human cell lines and offers a discussion on the toxicological profiles of quinolinium-based ILs based on existing literature. The information is intended to guide researchers in selecting appropriate ILs for various applications, with a consideration for their potential biological impact.

Quantitative Cytotoxicity Data

The following table summarizes the 50% effective concentration (EC50) values of various ionic liquids on different human cancer cell lines. A lower EC50 value indicates higher cytotoxicity. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Ionic Liquid ClassIonic LiquidCell LineEC50 (mM)
Imidazolium-Based 1-butyl-3-methylimidazolium bromide ([Bmim]Br)HeLa0.538
1-butyl-3-methylimidazolium bromide ([Bmim]Br)MCF-70.842
1-dodecyl-3-methylimidazolium chloride ([C12mim]Cl)A549~0.01
Pyridinium-Based 1-butylpyridinium bromide ([Bpy]Br)HeLa0.333
1-butylpyridinium bromide ([Bpy]Br)MCF-70.342
1-dodecylpyridinium chloride ([C12py]Cl)HeLa~0.005
Cholinium-Based Choline chlorideCaco-2>10
Choline dihydrogen phosphateCaco-2>10
Choline bicarbonateHepG2>10
Quinolinium-Based This compoundNot AvailableNot Available

Discussion on Quinolinium-Based Ionic Liquids:

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used to generate the type of data presented above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the ionic liquid. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The EC50 value is determined by plotting cell viability against the logarithm of the ionic liquid concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH substrate mix to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated as: ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100. The EC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding IL_Prep Ionic Liquid Preparation Treatment Treatment with Ionic Liquids IL_Prep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Step MTT or LDH Assay Incubation->Assay_Step Measurement Absorbance Measurement Assay_Step->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis EC50 EC50 Determination Data_Analysis->EC50

Caption: A generalized workflow for in vitro cytotoxicity assessment of ionic liquids.

Signaling Pathways of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are the executioners of cell death.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis, converging on caspase-3 activation.

References

Safety Operating Guide

Navigating the Disposal of 1-Methylquinolinium Methyl Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Understanding the basic properties of a compound is the first step in safe handling and disposal. Below is a summary of the known data for 1-Methylquinolinium.

PropertyValue
Molecular Formula C₁₀H₁₀N⁺
Molecular Weight 144.19 g/mol [1]
Physical Description Solid (based on related compounds)
Solubility Expected to be soluble in water

Hazard Profile of Quinolinium Salts

Quinolinium salts, the class of compounds to which 1-Methylquinolinium methyl sulfate belongs, are recognized for their potential health and environmental hazards. It is crucial to handle these compounds with appropriate caution.

Hazard TypeDescription
Carcinogenicity Quinoline and its strong acid salts have shown evidence of carcinogenicity in animal studies, specifically affecting the liver.[2]
Toxicity Quaternary ammonium compounds can be toxic and irritating to the skin and eyes.[3][4]
Environmental Hazard These compounds can be hazardous to aquatic life.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • If there is a risk of generating dust or aerosols, use a respirator with an appropriate cartridge.

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into a sealed container for disposal as hazardous waste.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • For large spills, contact your institution's EHS department immediately.

4. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Prepare Labeled Hazardous Waste Container PPE->Container Collect Collect Waste This compound Container->Collect Seal Securely Seal Container Collect->Seal Store Store in Designated Hazardous Waste Area Seal->Store Arrange Arrange for Pickup by Licensed Contractor Store->Arrange Dispose Dispose According to Regulations Arrange->Dispose

References

Navigating the Safe Handling of 1-Methylquinolinium Methyl Sulfate: An Essential Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling 1-Methylquinolinium methyl sulfate, a cautious approach, assuming it may cause skin and serious eye irritation, is recommended based on data from analogous compounds.[1] The following personal protective equipment is essential to minimize exposure and ensure personal safety.

Engineering Controls:

  • Work in a well-ventilated area. Use a local exhaust ventilation system to minimize the dispersion of dust or aerosols.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[2]

Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1] A face shield may be necessary for operations with a higher risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1] Always inspect gloves for integrity before use.

  • Respiratory Protection: For operations that may generate dust, a dust respirator is recommended.[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1] In situations with a higher risk of exposure, chemical-resistant aprons or suits may be warranted.

Operational and Disposal Plans: A Step-by-Step Approach

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4]

Spill Response: In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Disposal:

  • Chemical waste must be disposed of in accordance with all applicable environmental regulations.[3]

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not dispose of down the drain or into the environment.[3]

  • Empty containers should be triple-rinsed and disposed of appropriately.[5]

First Aid Measures: Immediate Actions for Exposure

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][4]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two to four cupfuls of water or milk to drink. Seek immediate medical attention.[2]

Quantitative Data and Physical Properties

While specific quantitative data for this compound is limited, the following table provides available information for the 1-methylquinolinium cation and related methyl sulfate compounds. This data is for reference and should be used with the understanding that it is not specific to the target compound.

PropertyValueCompoundSource
Molecular Weight 144.19 g/mol 1-Methylquinolinium cation[6]
Molecular Formula C₁₀H₁₀N⁺1-Methylquinolinium cation[6]
Physical State Solid (assumed based on related compounds)N/A
Solubility in Water Freely soluble (characteristic of sulfates)Methyl Sulfate[7]

Visualizing the Spill Response Workflow

To further clarify the spill response procedure, the following diagram outlines the key steps and decision points.

Spill_Response_Workflow Emergency Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe assess Assess Spill Size (Minor vs. Major) ppe->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major contain_minor Contain Spill with Absorbent Material minor_spill->contain_minor contain_major Contact Emergency Response Team major_spill->contain_major cleanup Carefully Collect Spill Material (Avoid Dust Generation) contain_minor->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Package and Label Waste for Disposal decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.